BAY-8400
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
8-[5-(difluoromethyl)pyridin-3-yl]-1-(2,3,6,7-tetrahydrooxepin-4-yl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O/c22-20(23)16-8-15(10-24-11-16)14-3-4-17-18(9-14)28-19(12-25-17)26-27-21(28)13-2-1-6-29-7-5-13/h2-4,8-12,20H,1,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKHYZXUMVNCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC(=C1)C2=NN=C3N2C4=C(C=CC(=C4)C5=CC(=CN=C5)C(F)F)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of Action of BAY-8400: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-8400 is a potent and selective, orally bioavailable small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3][4] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major cellular mechanism for the repair of DNA double-strand breaks (DSBs).[2][5] By inhibiting DNA-PK, this compound compromises the ability of cancer cells to repair DNA damage, leading to increased cell death, particularly when combined with DNA-damaging agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular effects, and provides insights into the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of DNA-PK and the NHEJ Pathway
The primary mechanism of action of this compound is the direct inhibition of the catalytic subunit of DNA-PK (DNA-PKcs).[1][2] In response to DNA double-strand breaks, the Ku70/Ku80 heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs.[5] This recruitment activates the kinase function of DNA-PKcs, which then phosphorylates multiple downstream targets to facilitate the ligation and repair of the broken DNA strands.
This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of DNA-PKcs and preventing the phosphorylation of its substrates. This blockade of DNA-PK activity effectively stalls the NHEJ repair pathway, leading to the accumulation of unrepaired DSBs. The persistence of these breaks triggers cell cycle arrest and ultimately induces apoptosis, a form of programmed cell death.
The therapeutic strategy for this compound centers on its ability to sensitize cancer cells to DNA-damaging therapies, such as radiotherapy and certain chemotherapeutics.[1][2] By disabling a key DNA repair pathway, this compound enhances the cytotoxic effects of these agents, leading to a synergistic anti-tumor response.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the potency, selectivity, and pharmacokinetic properties of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | Endpoint | Value | Reference |
| Biochemical Assay | DNA-PK | IC50 | 81 nM | [1][3][4] |
| Cellular Mechanistic Assay (γH2AX) | HT-144 (ATM-negative melanoma) | IC50 | 69 nM | [1] |
| Antiproliferative Assay | HT-29 (colon cancer) | IC50 (monotherapy) | 2540 nM | [1] |
| Antiproliferative Assay | HT-29 (in combination with Bleomycin) | IC50 | 358 nM | [1] |
Table 2: Kinase Selectivity Profile of this compound (Biochemical IC50)
| Kinase | IC50 (nM) | Selectivity vs. DNA-PK (fold) | Reference |
| DNA-PK | 81 | 1 | [1][4] |
| PI3Kβ | 117 | 1.4 | [4] |
| ATR | 394 | 4.9 | [4] |
| mTOR | 1910 | 23.6 | [4] |
| ATM | 19300 | >238 | [4] |
Table 3: In Vivo Pharmacokinetic and Efficacy Data
| Parameter | Species | Value | Conditions | Reference |
| Oral Bioavailability | Rat | 22% | - | [1] |
| Plasma Protein Binding (unbound fraction) | Mouse | 49% | - | [1] |
| Antitumor Efficacy | Mouse (LNCaP xenograft) | Increased antitumor efficacy | 150 mg/kg, p.o. in combination with PSMA-targeted thorium-227 conjugate | [1][2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound.
DNA-PK Biochemical Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified DNA-PK.
Methodology:
-
Reaction Setup: The assay is typically performed in a microplate format. Each well contains a reaction buffer with purified DNA-PK enzyme, a specific peptide substrate, and ATP.
-
Inhibitor Addition: this compound is added at various concentrations to the reaction wells. A control with no inhibitor (DMSO vehicle) is included.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using a phosphospecific antibody that recognizes the phosphorylated substrate, coupled with a detection system such as fluorescence or luminescence.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular γH2AX Mechanistic Assay
The phosphorylation of the histone variant H2AX to form γH2AX is a sensitive biomarker for the presence of DNA double-strand breaks and the inhibition of their repair.
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., HT-144) are cultured in microplates. The cells are treated with a DNA-damaging agent to induce DSBs, followed by the addition of this compound at various concentrations.
-
Cell Fixation and Permeabilization: After a set incubation period, the cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to the nucleus.
-
Immunostaining: The cells are incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with a dye like DAPI.
-
Imaging and Quantification: The cells are imaged using a high-content imaging system or a fluorescence microscope. The intensity of the γH2AX fluorescence signal within the nucleus is quantified for a large number of cells at each inhibitor concentration.
-
Data Analysis: The IC50 value is calculated based on the concentration-dependent decrease in the γH2AX signal, indicating the inhibition of DNA-PK-mediated repair.
In Vivo Tumor Xenograft Study
This protocol outlines the assessment of this compound's antitumor efficacy in a preclinical animal model.
Methodology:
-
Tumor Cell Implantation: Human cancer cells (e.g., LNCaP prostate cancer cells) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle control, this compound alone, DNA-damaging agent alone, combination of this compound and DNA-damaging agent).
-
Drug Administration: this compound is administered orally at a specified dose and schedule (e.g., 150 mg/kg daily).[1][2] The DNA-damaging agent (e.g., a targeted radionuclide) is administered according to its specific protocol.
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight and general health of the mice are also monitored.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a set time point. The antitumor efficacy is evaluated by comparing the tumor growth inhibition between the different treatment groups. Statistical analysis is performed to determine the significance of the observed effects.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
BAY-8400: A Technical Whitepaper on a Novel Selective DNA-PK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Its central role in DNA repair makes it a compelling target for cancer therapy, particularly in combination with DNA-damaging agents. This document provides a comprehensive technical overview of BAY-8400, a potent and selective, orally bioavailable inhibitor of DNA-PK. We detail its mechanism of action, preclinical biochemical and cellular activity, pharmacokinetic profile, and synergistic efficacy in combination with targeted radioligand therapies. This guide includes structured data tables for quantitative analysis and detailed experimental protocols for key assays, offering valuable insights for researchers in oncology and drug development.
Introduction to DNA-PK and the Rationale for Inhibition
Eukaryotic cells have evolved two major pathways to repair lethal DNA double-strand breaks: the precise, template-driven homologous recombination (HR) and the rapid, but more error-prone, non-homologous end joining (NHEJ).[1][2] The NHEJ pathway is active throughout the cell cycle and is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits the DNA-PK catalytic subunit (DNA-PKcs).[1][3] The assembled DNA-PK complex orchestrates the processing and ligation of the DNA ends, making DNA-PKcs an essential component of this repair process.[1][3]
Many cancer therapies, including radiotherapy and certain chemotherapies, function by inducing extensive DNA damage, particularly DSBs. Tumors can develop resistance by upregulating DNA repair pathways like NHEJ. Therefore, inhibiting DNA-PK is a promising strategy to sensitize cancer cells to these treatments, enhancing their therapeutic efficacy. This compound emerged from a lead optimization program designed to develop a potent and highly selective DNA-PK inhibitor for use in combination cancer therapies.[1][4]
Mechanism of Action of this compound
This compound selectively inhibits the kinase activity of the DNA-PKcs. By blocking the catalytic function of this enzyme, this compound prevents the phosphorylation of downstream targets and the autophosphorylation of DNA-PKcs itself, which is required for the successful completion of the NHEJ pathway.[1][5] This disruption of DSB repair leads to the accumulation of DNA damage, ultimately triggering cell death, particularly when administered alongside a DNA-damaging agent.
Preclinical Profile of this compound
This compound has been extensively characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and pharmacokinetic properties.
In Vitro Potency and Selectivity
This compound is a potent inhibitor of DNA-PK with excellent selectivity against other related kinases in the PI3K-related kinase (PIKK) family, such as ATM, ATR, and mTOR. This high selectivity minimizes off-target effects, which is a desirable characteristic for a therapeutic agent.[1][6]
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC50 Value (nM) | Source(s) |
|---|---|---|
| Biochemical Assays | ||
| DNA-PK | 81 | [1][6] |
| PI3Kβ | 117 | [6] |
| ATR | 394 | [6] |
| mTOR | 1910 | [6] |
| ATM | 19300 | [6] |
| Cellular Mechanistic Assay |
| γH2AX (HT-144 cells) | 69 |[1] |
Pharmacokinetic and ADME Profile
Pharmacokinetic studies demonstrate that this compound has properties suitable for oral administration, including useful aqueous solubility and oral bioavailability across multiple species.[1][7]
Table 2: Summary of Pharmacokinetic and ADME Properties of this compound
| Parameter | Species | Value | Source(s) |
|---|---|---|---|
| ADME | |||
| Caco-2 Permeability (Papp A→B) | In Vitro | 305 nm/s | [1] |
| Caco-2 Efflux Ratio | In Vitro | 0.7 | [1] |
| hERG Inhibition | In Vitro | IC50 > 10 µM | [1][4] |
| CYP3A4 Inhibition | Human | IC50 = 15 µM (competitive) | [1][6] |
| Other CYP Inhibition (1A2, 2C8, 2C9, 2D6) | Human | No inhibition up to 20 µM | [1][6] |
| Metabolic Stability (Fmax) | |||
| Hepatocytes (90 min) | Human | 54% | [1] |
| Hepatocytes (90 min) | Rat | 60% | [1] |
| Hepatocytes (90 min) | Mouse | 28% | [1] |
| Pharmacokinetics | |||
| Plasma Protein Binding (fu) | Mouse | 49% | [1][4] |
| Blood Clearance (IV) | Rat | 2.2 L/h/kg | [1] |
| Blood Clearance (IV) | Mouse | 8.1 L/h/kg | [1] |
| Volume of Distribution (Vd, IV) | Rat | 1.8 L/kg | [1] |
| Volume of Distribution (Vd, IV) | Mouse | 3.7 L/kg | [1] |
| Half-life (t½, IV) | Rat | 0.84 h | [1] |
| Half-life (t½, IV) | Mouse | 0.68 h | [1] |
| Oral Bioavailability (F) | Rat | 22% | [1] |
| Half-life (t½, Oral) | Rat | 4.0 h |[1] |
Preclinical In Vivo Efficacy
The therapeutic potential of this compound was evaluated in combination with a DNA-damaging agent. Specifically, it was tested with a PSMA-targeted thorium-227 conjugate (a targeted alpha therapy) in a prostate cancer xenograft model. The combination resulted in significant synergistic antitumor efficacy compared to either agent alone.[1]
Table 3: In Vivo Antitumor Efficacy in LNCaP Xenograft Model
| Treatment Group | Dose / Schedule | T/Carea Ratio* | Source(s) |
|---|---|---|---|
| Isotype Control | 150 kBq/kg, single injection | 0.79 | [1] |
| PSMA-TTC (BAY 2315497) | 150 kBq/kg, single injection | Not specified | [1] |
| This compound + PSMA-TTC | 150 mg/kg this compound (daily, oral) + PSMA-TTC | 0.22 | [1] |
*T/Carea: Ratio of the area under the tumor growth curve for the treated (T) vs. control (C) group.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key assays used in the characterization of this compound.
Biochemical DNA-PK Activity Assay (TR-FRET)
This assay quantitatively measures the kinase activity of DNA-PK by detecting the phosphorylation of a specific substrate.
-
Principle : A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. A biotinylated peptide substrate is phosphorylated by DNA-PK in the presence of ATP. The reaction is stopped, and a Europium-labeled anti-phospho-serine/threonine antibody (donor) and a streptavidin-allophycocyanin (APC) conjugate (acceptor) are added.
-
Procedure :
-
Dispense DNA-PK enzyme, biotinylated peptide substrate, and activating DNA into a 384-well assay plate.
-
Add serial dilutions of this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a solution containing ATP and MgCl2.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Add the detection mix (Europium-labeled antibody and streptavidin-APC) and incubate for 60 minutes.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis : The ratio of the emissions (665 nm / 620 nm) is calculated. IC50 values are determined by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.
Cellular γH2AX Phosphorylation Assay
This cell-based assay measures the inhibition of a key pharmacodynamic biomarker of the DNA damage response. Phosphorylation of H2AX to form γH2AX is one of the earliest events following a DSB and is mediated by PIKKs including DNA-PK.
References
BAY-8400: A Technical Overview of its Role as a Selective DNA-PK Inhibitor in the Non-Homologous End Joining Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BAY-8400, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). The document outlines its mechanism of action within the non-homologous end joining (NHEJ) pathway, presents key quantitative data from preclinical studies, details experimental methodologies, and visualizes the relevant biological and experimental frameworks.
Introduction to this compound and the NHEJ Pathway
Eukaryotic cells have evolved two primary mechanisms to repair DNA double-strand breaks (DSBs), which are highly cytotoxic lesions. These are the high-fidelity homologous recombination (HR) pathway, active during the S and G2 phases of the cell cycle, and the faster, more error-prone non-homologous end joining (NHEJ) pathway, which is active throughout the cell cycle[1]. The NHEJ pathway is critical for cell survival but its inherent lack of precision can lead to genomic instability, a hallmark of cancer.
The DNA-dependent protein kinase (DNA-PK) is a pivotal component of the NHEJ pathway[1]. It is recruited to the sites of DSBs by the Ku70/Ku80 heterodimer. Upon recruitment, the catalytic subunit of DNA-PK (DNA-PKcs) is activated, initiating a signaling cascade that leads to the processing and ligation of the broken DNA ends[1][2][3]. Given its central role in DNA repair, DNA-PK has emerged as a promising therapeutic target in oncology. Inhibition of DNA-PK can potentiate the effects of DNA-damaging agents, such as radiotherapy and certain chemotherapeutics, by preventing the repair of induced DSBs.
This compound is an orally active and selective small molecule inhibitor of DNA-PK[4][5][6]. It was identified through extensive lead optimization of a triazoloquinoxaline scaffold, which initially showed inhibitory activity against ATR, ATM, and DNA-PK[1][7]. This compound has demonstrated synergistic anti-tumor efficacy when used in combination with targeted alpha therapies in preclinical models[1][7].
Mechanism of Action of this compound
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of DNA-PKcs. By doing so, it stalls the NHEJ pathway at a critical juncture, preventing the repair of DSBs. This leads to an accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis, particularly in cancer cells that are often more reliant on specific DNA repair pathways due to other genetic defects. The inhibition of DNA-PK by this compound has been shown to sensitize cancer cells to the effects of DNA-damaging agents[1][7].
Below is a diagram illustrating the role of this compound within the canonical NHEJ pathway.
Quantitative Preclinical Data for this compound
The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Assay Details | Reference |
| DNA-PK IC50 | 81 nM | Biochemical assay | [1][4][6] |
| Cellular γH2AX IC50 | 69 nM | HT-144 cells | [1] |
| hERG IC50 | >10 µM | Patch clamp assay | [1][7] |
Table 2: In Vitro and In Vivo Pharmacokinetic Properties of this compound
| Species | Parameter | Value | Conditions | Reference |
| Human | Predicted Fmax | 54% | Hepatocytes, 90 min incubation | [1] |
| Rat | Predicted Fmax | 60% | Hepatocytes, 90 min incubation | [1] |
| Mouse | Predicted Fmax | 28% | Hepatocytes, 90 min incubation | [1] |
| Rat | Blood Clearance | 2.2 L/h/kg | 0.3 mg/kg IV | [1][7] |
| Mouse | Blood Clearance | 8.1 L/h/kg | 0.3 mg/kg IV | [1][7] |
| Rat | Volume of Distribution | 1.8 L/kg | 0.3 mg/kg IV | [1] |
| Mouse | Volume of Distribution | 3.7 L/kg | 0.3 mg/kg IV | [1] |
| Rat | Half-life (t1/2) | 0.84 h | 0.3 mg/kg IV | [1] |
| Mouse | Half-life (t1/2) | 0.68 h | 0.3 mg/kg IV | [1] |
| Rat | Oral Bioavailability | 22% | - | [1] |
| Rat | Oral Half-life (t1/2) | 4 h | - | [1] |
| Mouse | Plasma Protein Binding | 49% | - | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro DNA-PK Inhibition Assay (Biochemical)
The biochemical potency of this compound against DNA-PK was determined using a standard in vitro kinase assay. While the specific protocol for this compound is proprietary, a general workflow for such an assay is as follows:
Cellular γH2AX Assay
The cellular activity of this compound was assessed by measuring the inhibition of γH2AX formation, a marker of DNA double-strand breaks. The assay was performed in HT-144 cells.
-
Cell Culture: HT-144 cells were cultured under standard conditions.
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Induction of DNA Damage: DNA DSBs were induced, typically by ionizing radiation.
-
Immunofluorescence: Cells were fixed, permeabilized, and stained with an antibody specific for phosphorylated H2AX (γH2AX).
-
Analysis: The levels of γH2AX foci were quantified using high-content imaging or flow cytometry to determine the IC50 value.
In Vivo Xenograft Studies
The in vivo efficacy of this compound was evaluated in a human prostate tumor xenograft model.
-
Animal Model: Severe combined immunodeficient (SCID) mice were used.
-
Tumor Implantation: LNCaP human prostate cancer cells were subcutaneously implanted into the mice.
-
Treatment Groups:
-
Endpoints: Tumor growth inhibition and changes in body weight were monitored over the course of the study[7].
-
Pharmacokinetic Analysis: Unbound plasma exposure of this compound was measured to correlate with the cellular mechanistic IC50[1].
Synergistic Efficacy with Targeted Alpha Therapies
A key finding from the preclinical evaluation of this compound is its ability to synergistically enhance the anti-tumor activity of targeted alpha therapies, such as the PSMA-targeted thorium-227 conjugate BAY 2315497[1][7]. Targeted alpha therapies induce complex and highly localized DSBs, which are challenging for cancer cells to repair. By inhibiting the NHEJ pathway with this compound, the repair of these radiation-induced DSBs is further compromised, leading to a significant increase in tumor cell killing compared to either agent alone[1][7]. This synergistic relationship is depicted in the logical diagram below.
Conclusion
This compound is a potent and selective inhibitor of DNA-PK, a key enzyme in the non-homologous end joining pathway of DNA double-strand break repair. Preclinical data demonstrate its ability to inhibit DNA repair both in vitro and in vivo. Notably, this compound exhibits strong synergistic anti-tumor activity when combined with targeted alpha therapies, highlighting its potential as a valuable component of combination cancer therapies. Further clinical investigation of this compound is warranted to fully elucidate its therapeutic potential in oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alternative non-homologous end joining repair: a master regulator of genomic instability in cancer - Caracciolo - Precision Cancer Medicine [pcm.amegroups.org]
- 3. Frontiers | Recent Advances in the Development of Non-PIKKs Targeting Small Molecule Inhibitors of DNA Double-Strand Break Repair [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drughunter.com [drughunter.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
Preclinical Profile of BAY-8400: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-8400 is a potent and selective, orally active inhibitor of DNA-dependent protein kinase (DNA-PK).[1][2][3] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[4] By inhibiting DNA-PK, this compound can potentiate the effects of DNA-damaging agents, such as radiotherapy and certain chemotherapeutics, making it a promising candidate for combination cancer therapy.[4][5] This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Mechanism of Action: Targeting the DNA Damage Response
This compound exerts its therapeutic effect by inhibiting the catalytic activity of DNA-PK. This enzyme is a serine/threonine protein kinase that is activated upon binding to the ends of double-stranded DNA breaks.[6] Once activated, DNA-PK phosphorylates a variety of downstream targets, including itself, to facilitate the repair of the damaged DNA through the NHEJ pathway. Inhibition of DNA-PK by this compound disrupts this repair process, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often more reliant on specific DNA repair pathways.
Caption: Mechanism of action of this compound in the DNA double-strand break repair pathway.
In Vitro Studies
Biochemical and Cellular Potency
This compound demonstrates potent inhibition of DNA-PK in both biochemical and cellular assays.[4] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Assay Type | Target/Cell Line | IC50 (nM) |
| Biochemical Assay | DNA-PK | 81 |
| Cellular Mechanistic (γH2AX) | HT-144 | 69 |
| Data sourced from Berger M, et al. J Med Chem. 2021.[4] |
Experimental Protocols
DNA-PK Biochemical Assay (General Protocol):
While the specific protocol used for this compound is proprietary, a general method for assessing DNA-PK inhibition involves a kinase assay.[7][8][9]
-
Reaction Setup: A reaction mixture is prepared containing the DNA-PK enzyme, a specific peptide substrate, and a buffer system with necessary cofactors like MgCl2 and ATP.[7][10]
-
Inhibitor Addition: Varying concentrations of the test compound (this compound) are added to the reaction mixture.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration.[9]
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radioactivity measurement if using radiolabeled ATP, or more commonly, through luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[7][8]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
γH2AX Cellular Mechanistic Assay (General Protocol):
The γH2AX assay is a widely used method to quantify DNA double-strand breaks in cells.[1][11][12]
-
Cell Culture and Treatment: A suitable cell line (e.g., HT-144) is cultured and treated with a DNA-damaging agent to induce DSBs, in the presence of varying concentrations of this compound.
-
Cell Fixation and Permeabilization: After treatment, the cells are fixed (e.g., with paraformaldehyde) and permeabilized to allow antibody access to intracellular proteins.
-
Immunostaining: The cells are incubated with a primary antibody specific for the phosphorylated form of histone H2AX (γH2AX). Subsequently, a fluorescently labeled secondary antibody is used to detect the primary antibody.
-
Analysis: The level of γH2AX is quantified, typically by flow cytometry or high-content imaging, which measures the fluorescence intensity per cell.[1][12]
-
Data Analysis: The IC50 value is determined by the concentration of this compound that causes a 50% reduction in the γH2AX signal.
Caption: Generalized workflow for the in vitro evaluation of this compound.
In Vitro Pharmacokinetic Profile
The in vitro pharmacokinetic properties of this compound were assessed to predict its drug-like characteristics.
| Parameter | Species/System | Result |
| Metabolic Stability (Fmax) | Human Hepatocytes | 54% |
| Rat Hepatocytes | 60% | |
| Mouse Hepatocytes | 28% | |
| CYP Inhibition (IC50) | CYP3A4 | 15 µM |
| CYP1A2, 2C8, 2C9, 2D6 | No relevant inhibition up to 20 µM | |
| Permeability (Papp A→B) | Caco-2 | 305 nm/s |
| Efflux Ratio | Caco-2 | 0.7 |
| Data sourced from Berger M, et al. J Med Chem. 2021.[13] |
In Vivo Studies
Pharmacokinetic Properties
The in vivo pharmacokinetic profile of this compound was evaluated in mice and rats following intravenous (IV) and oral (PO) administration.
| Parameter | Mouse (0.3 mg/kg IV) | Rat (0.3 mg/kg IV) | Rat (PO) |
| Blood Clearance (L/h/kg) | 8.1 | 2.2 | - |
| Volume of Distribution (L/kg) | 3.7 | 1.8 | - |
| Half-life (h) | 0.68 | 0.84 | 4 |
| Oral Bioavailability (%) | - | - | 22 |
| Data sourced from Berger M, et al. J Med Chem. 2021.[4] |
Experimental Protocols
Rodent Pharmacokinetic Studies (General Protocol):
-
Animal Models: Studies are typically conducted in common laboratory strains of mice (e.g., C57BL/6, BALB/c) and rats (e.g., Wistar, Sprague Dawley).[5]
-
Drug Administration: For intravenous studies, the compound is administered as a bolus injection into a tail vein.[14] For oral studies, the compound is administered via oral gavage.
-
Blood Sampling: Blood samples are collected at multiple time points after drug administration.[14] Common sampling sites include the submandibular vein or retro-orbital sinus for mice.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is determined using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.
In Vivo Efficacy in a Xenograft Model
The antitumor efficacy of this compound in combination with a targeted alpha therapy (PSMA-targeted thorium-227 conjugate, BAY 2315497) was evaluated in a human prostate cancer xenograft model.
Study Design: LNCaP human prostate cancer cells were subcutaneously implanted into immunocompromised mice. Once tumors reached a certain size, the mice were randomized into treatment groups.
Treatment Groups:
-
Vehicle control
-
This compound alone (150 mg/kg, daily oral gavage)
-
PSMA-TTC alone (150 kBq/kg, single dose)
-
This compound + PSMA-TTC
Results: The combination of this compound and the PSMA-targeted thorium-227 conjugate resulted in significantly enhanced antitumor efficacy compared to either treatment alone.[5]
Experimental Protocols
LNCaP Xenograft Model (General Protocol):
-
Cell Culture: LNCaP cells are cultured in appropriate media until they reach the desired confluence.[4]
-
Cell Preparation and Implantation: The cells are harvested, counted, and resuspended in a suitable medium, often mixed with Matrigel to support tumor growth.[4][15] A specific number of cells (e.g., 1-2 million) are then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[4][15]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into treatment groups, and the administration of the therapeutic agents begins.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised and weighed, and further analysis (e.g., histology, biomarker analysis) can be performed.
Caption: Workflow for the in vivo efficacy study of this compound in an LNCaP xenograft model.
Conclusion
The preclinical data for this compound demonstrate that it is a potent and selective inhibitor of DNA-PK with favorable in vitro and in vivo pharmacokinetic properties. The synergistic antitumor activity observed when combined with a targeted alpha therapy in a prostate cancer xenograft model highlights its potential as a combination therapy for cancer. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LNCaP Xenograft Model | Xenograft Services [xenograft.net]
- 4. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. enamine.net [enamine.net]
- 6. DNA-PK Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. promega.com [promega.com]
- 8. DNA-PK Kinase Enzyme System Application Note [worldwide.promega.com]
- 9. DNA-PK Kinase Enzyme System [promega.com]
- 10. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry | bioRxiv [biorxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
Understanding the Synergistic Activity of Rovoceranib (BAY 1895344) with DNA Damage-Inducing Therapies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Rovoceranib (BAY 1895344) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of the DNA Damage Response (DDR) pathway.[1][2][3] The DDR is a complex signaling network that maintains genomic integrity.[4][5] In many cancers, deficiencies in the DDR can lead to increased reliance on alternative repair pathways, creating a vulnerability that can be exploited therapeutically.[4][5] By inhibiting ATR, rovoceranib can prevent cancer cells from repairing DNA damage, leading to cell death, particularly in tumors with existing DDR defects or those subjected to DNA-damaging agents. This guide provides a comprehensive overview of the preclinical and clinical data supporting the synergistic activity of rovoceranib with DNA damage-inducing therapies.
Mechanism of Action: Synthetic Lethality
Rovoceranib's synergistic effect is rooted in the principle of synthetic lethality. Cancer cells with defects in certain DDR genes (e.g., ATM) are particularly dependent on ATR for survival.[6] Inhibition of ATR in these cells, or in combination with therapies that induce DNA damage, leads to an overwhelming accumulation of DNA lesions and subsequent cell death.[4][7]
Below is a diagram illustrating the central role of ATR in the DNA damage response and the mechanism of action for rovoceranib.
Quantitative Data from Preclinical Studies
Rovoceranib has demonstrated potent antiproliferative activity across a wide range of human cancer cell lines, with IC50 values ranging from 9 to 490 nmol/L.[8] The sensitivity to rovoceranib is particularly pronounced in cell lines with mutations in the ATM pathway.[8]
Table 1: In Vitro Antiproliferative Activity of Rovoceranib
| Cell Line | Cancer Type | Key Mutations | IC50 (nmol/L) |
| GRANTA-519 | Mantle Cell Lymphoma | ATM | 30 |
| HT-29 | Colorectal Cancer | - | 36 (γH2AX) |
| MCF7 | Breast Cancer | - | - |
| IGROV-1 | Ovarian Cancer | - | - |
| MDA-MB-436 | Breast Cancer | BRCA1 | - |
| LAPC-4 | Prostate Cancer | - | - |
| LOVO | Colorectal Cancer | - | - |
| Data sourced from preclinical studies.[4][8] |
Table 2: In Vivo Efficacy of Rovoceranib as Monotherapy
| Cancer Model | Dosing Schedule | Outcome |
| GRANTA-519 Xenograft | 50 mg/kg, twice daily, 3 days on/4 days off | Strong antitumor efficacy |
| GRANTA-519 Xenograft | (Comparison with AZD6738 and M6620 at MTD) | Superior antitumor efficacy to other ATR inhibitors |
| Data sourced from preclinical studies.[8] |
Synergistic Activity with DNA Damaging Therapies
Preclinical studies have consistently shown that rovoceranib acts synergistically with various DNA damage-inducing therapies.[2][4]
Combination with Chemotherapy
The combination of rovoceranib with platinum-based chemotherapies, such as cisplatin and carboplatin, has demonstrated synergistic antitumor activity.[4]
Table 3: Synergistic Activity with Chemotherapy in Xenograft Models
| Cancer Model | Combination Therapy | Dosing Schedule | Outcome |
| IGROV-1 Ovarian | Rovoceranib + Carboplatin | Rovoceranib: 10 or 20 mg/kg, once daily, 2 on/5 off; 50 mg/kg, twice daily, 3 on/4 off. Carboplatin: 50 mg/kg, once weekly. | Significant synergistic antitumor activity |
| Data sourced from preclinical studies.[4] |
Combination with Radiotherapy
Rovoceranib has been shown to enhance the efficacy of external beam radiotherapy (EBRT), leading to long-lasting tumor growth inhibition.[9]
The workflow for a typical preclinical experiment evaluating this synergy is outlined below.
Combination with Other DDR Inhibitors
A strong synergistic effect is observed when rovoceranib is combined with PARP inhibitors, such as olaparib, particularly in tumors with deficiencies in homologous recombination.[4]
Clinical Development and Patient Response
A first-in-human Phase I trial of rovoceranib in patients with advanced solid tumors established a maximum tolerated dose (MTD) of 40 mg twice daily, 3 days on/4 days off.[1] The most common adverse events were manageable and reversible hematological toxicities.[1][6]
Partial responses were observed in 4 out of 21 patients, with stable disease in 8 patients.[1] Notably, responders often had tumors with ATM protein loss or deleterious ATM mutations.[1] The median duration of response was 315.5 days.[1]
Table 4: Phase I Clinical Trial (NCT03188965) Key Findings
| Parameter | Finding |
| Maximum Tolerated Dose (MTD) | 40 mg BID, 3 days on/4 days off |
| Common Adverse Events | Anemia, neutropenia, thrombocytopenia, fatigue, nausea |
| Objective Response Rate (≥40 mg BID) | 30.7% in patients with and without DDR defects |
| Patient Population with Response | Tumors with ATM protein loss and/or ATM mutations |
| Median Duration of Response | 315.5 days |
| Data sourced from a first-in-human Phase I trial.[1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
In Vitro Proliferation Assays
-
Cell Lines: A broad panel of human cancer cell lines with diverse histological origins and DDR pathway mutations.[8]
-
Method: Cells are seeded in 96-well plates and treated with increasing concentrations of rovoceranib. Cell viability is assessed after a 72-hour incubation period using a standard method like CellTiter-Glo®.
-
Data Analysis: IC50 values are calculated using non-linear regression analysis.
In Vitro Combination Analysis
-
Method: The isobologram method is used to assess the synergistic, additive, or antagonistic effects of combining rovoceranib with other agents, such as cisplatin.[4]
-
Procedure: Cells are treated with various concentrations of each drug alone and in combination. The effect on cell proliferation is measured, and a combination index (CI) is calculated. A CI < 1 indicates synergy.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are implanted with human cancer cell lines.[4]
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups and dosed as per the schedules outlined in the tables above.
-
Efficacy Assessment: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed.[4]
-
Pharmacodynamic Analysis: Tumor biopsies can be analyzed for biomarkers such as γH2AX and pKAP1 to confirm target engagement.[3]
Logical Relationship of Synergistic Action
The synergistic effect of rovoceranib with DNA-damaging agents can be understood as a multi-step process.
Conclusion
Rovoceranib (BAY 1895344) has demonstrated significant potential both as a monotherapy in cancers with specific DDR deficiencies and as a synergistic partner with a variety of DNA damage-inducing therapies. The preclinical data strongly support its mechanism of action, and early clinical results are promising, particularly in patients with ATM-deficient tumors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of rovoceranib in combination regimens across a broader range of cancers.
References
- 1. First-in-Human Trial of the Oral Ataxia Telangiectasia and Rad3-Related Inhibitor BAY 1895344 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel ATR Inhibitor BAY 1895344 Is Efficacious as Monotherapy and Combined with DNA Damage-Inducing or Repair-Compromising Therapies in Preclinical Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. A new wave of innovations within the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Frontiers | Clinical outcomes of DNA-damaging agents and DNA damage response inhibitors combinations in cancer: a data-driven review [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
The Kinase Selectivity Profile of BAY-8400: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of BAY-8400, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). The information presented herein is intended to support researchers and drug development professionals in their evaluation and potential application of this compound. All data is compiled from publicly available scientific literature.
Introduction to this compound
This compound is an orally active small molecule inhibitor targeting DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2][3][4][5] By inhibiting DNA-PK, this compound has been shown to enhance the efficacy of DNA-damaging agents, such as targeted alpha therapies, in preclinical cancer models.[6][7] The compound emerged from a lead optimization program starting from a triazoloquinoxaline hit identified in a screen for Ataxia Telangiectasia and Rad3-related protein (ATR) inhibitors.[6][7][8]
Kinase Selectivity Profile
The kinase selectivity of this compound has been extensively evaluated through various screening methods, including an in-house kinase panel and the KINOMEscan® profiling service from DiscoverX. These assessments are crucial for understanding the compound's specificity and potential off-target effects.
Biochemical IC50 Data
The half-maximal inhibitory concentration (IC50) of this compound against its primary target, DNA-PK, is 81 nM.[1][3][9] The compound has been profiled against a panel of related kinases to determine its selectivity. A summary of the biochemical IC50 values for key kinases is presented in Table 1.
Table 1: Biochemical IC50 Values of this compound Against a Panel of Kinases
| Kinase | IC50 (nM) |
| DNA-PK | 81 [1][3][9] |
| PI3Kβ | 117[9][10] |
| ATR | 394[9][10] |
| mTOR | 1910[9][10] |
| ATM | 19300[9][10] |
KINOMEscan Profiling
This compound was further evaluated in a KINOMEscan panel consisting of 365 kinases. At a concentration of 1 µM, greater than 50% inhibition was observed for only three kinases, including DNA-PK, demonstrating a high degree of selectivity.[9][10]
Cellular Assay Data
In cellular mechanistic assays, this compound demonstrated potent on-target activity and selectivity. The IC50 for the inhibition of γH2AX phosphorylation in ATM-negative HT-144 cells was 69 nM.[6] The compound showed good selectivity against PI3K and ATR in cellular assays, with IC50 ratios of >15 for PI3K/DNA-PK and >34 for ATR/DNA-PK.[9]
Signaling Pathway
This compound targets the DNA Damage Response (DDR) pathway, specifically the Non-Homologous End Joining (NHEJ) branch. DNA-PK is a critical component of this pathway, responsible for the repair of DNA double-strand breaks. The inhibition of DNA-PK by this compound disrupts this repair mechanism, leading to the accumulation of DNA damage and subsequent cell death, particularly in combination with DNA-damaging agents.
Figure 1: Simplified signaling pathway of the DNA Damage Response, highlighting the role of this compound in the inhibition of the NHEJ pathway.
Experimental Protocols
The following sections outline the general methodologies for the key experiments cited in this guide. These are representative protocols and may not reflect the exact procedures used for generating the this compound data.
KINOMEscan® Assay
The KINOMEscan® technology by DiscoverX is an active site-directed competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.
Figure 2: General workflow for the KINOMEscan® assay.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified using qPCR. A reduction in the amount of captured kinase in the presence of the test compound indicates binding.
General Protocol:
-
A DNA-tagged kinase, an immobilized ligand, and the test compound (this compound) are combined.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The kinase that binds to the immobilized ligand is captured on a solid support.
-
Unbound components are washed away.
-
The amount of captured, DNA-tagged kinase is quantified using qPCR.
-
The results are compared to a control reaction without the test compound to determine the percentage of inhibition or to calculate the dissociation constant (Kd).
Cellular γH2AX Phosphorylation Assay
This immunofluorescence-based assay quantifies the formation of γH2AX foci, a marker for DNA double-strand breaks, in cells.
Figure 3: General workflow for a cellular γH2AX phosphorylation assay.
Principle: Following DNA damage, histone H2AX is phosphorylated at serine 139 (γH2AX). This modified histone can be detected using a specific primary antibody followed by a fluorescently labeled secondary antibody. The fluorescence intensity or the number of foci per nucleus is then quantified.
General Protocol:
-
Cells (e.g., HT-144) are seeded in microplates and treated with this compound at various concentrations, often in combination with a DNA-damaging agent.
-
After treatment, the cells are fixed with a solution like formaldehyde and permeabilized with a detergent (e.g., Triton X-100 or ethanol) to allow antibody entry.
-
The cells are incubated with a primary antibody specific for γH2AX.
-
After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
The nuclear DNA is counterstained with a dye such as DAPI or propidium iodide.
-
The cells are imaged using high-content microscopy or analyzed by flow cytometry to quantify the γH2AX signal. The IC50 is calculated based on the dose-dependent inhibition of γH2AX formation.
Cellular pAKT (Ser473) Phosphorylation Assay
This assay measures the phosphorylation of AKT at serine 473, a downstream marker of the PI3K/mTOR signaling pathway, to assess off-target activity of kinase inhibitors.
References
- 1. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abioreagents.com [abioreagents.com]
- 3. mesoscale.com [mesoscale.com]
- 4. drughunter.com [drughunter.com]
- 5. abmole.com [abmole.com]
- 6. Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Assay Panel [bio-protocol.org]
- 8. Cytometric Analysis of DNA Damage: Phosphorylation of Histone H2AX as a Marker of DNA Double-Strand Breaks (DSBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mesoscale.com [mesoscale.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
BAY-8400: A Technical Guide to a Novel DNA-PK Inhibitor for Enhanced DNA Double-Strand Break Repair Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-8400 is a novel, orally active, and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, one of the two major cellular mechanisms for repairing DNA double-strand breaks (DSBs), which are highly cytotoxic lesions.[3][4] The inhibition of DNA-PK represents a promising therapeutic strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[3][5] This technical guide provides an in-depth overview of the preclinical data and mechanism of action of this compound, with a focus on its effect on DNA double-strand break repair.
Core Mechanism: Inhibition of the DNA-PK Signaling Pathway
DNA-PK is a serine/threonine protein kinase composed of a catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[6] In the event of a DNA double-strand break, the Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs. This binding activates the kinase function of DNA-PKcs, initiating a signaling cascade that leads to the recruitment of other repair factors and the eventual ligation of the broken ends.[6][7]
This compound exerts its effect by directly inhibiting the catalytic activity of DNA-PKcs. By blocking this key enzyme, this compound prevents the completion of the NHEJ repair process. This leads to an accumulation of unrepaired DSBs, which can trigger cell cycle arrest and apoptosis, particularly in cancer cells that are often more reliant on specific DNA repair pathways due to their high proliferation rate and existing genomic instability.
Below is a diagram illustrating the central role of DNA-PK in the non-homologous end joining (NHEJ) pathway and the point of intervention for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Kinase | Biochemical IC50 (nM) | Cellular Mechanistic IC50 (nM) |
| DNA-PK | 81 | 69 (γH2AX in HT-144 cells) |
| PI3Kβ | 117 | >15-fold selective vs. DNA-PK |
| ATR | 394 | >34-fold selective vs. DNA-PK |
| mTOR | 1910 | Not determined |
| ATM | 19300 | Not determined |
Data sourced from Berger M, et al. J Med Chem. 2021.
Table 2: In Vivo Efficacy of this compound in Combination with Targeted Alpha Therapy
| Treatment Group | Tumor Growth Inhibition | Animal Model |
| Vehicle Control | - | LNCaP human prostate cancer xenograft |
| Isotype Control (150 kBq/kg) | - | LNCaP human prostate cancer xenograft |
| PSMA-TTC BAY 2315497 (150 kBq/kg) | Significant | LNCaP human prostate cancer xenograft |
| This compound (150 mg/kg, daily) | Moderate | LNCaP human prostate cancer xenograft |
| This compound + PSMA-TTC BAY 2315497 | Synergistic and Superior to Monotherapy | LNCaP human prostate cancer xenograft |
Data sourced from Berger M, et al. J Med Chem. 2021.
Experimental Protocols
The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound.
Biochemical DNA-PK Activity Assay (TR-FRET)
This assay was utilized to determine the in vitro potency of this compound against the DNA-PK enzyme.
References
- 1. drughunter.com [drughunter.com]
- 2. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Double‐strand DNA break repair: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Cornerstone of Genomic Integrity: A Technical Guide to DNA-PK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the foundational science behind the inhibition of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the cellular response to DNA damage. Understanding the core mechanisms of DNA-PK and its role in the Non-Homologous End Joining (NHEJ) pathway is paramount for developing novel therapeutics, particularly in oncology. This document provides a detailed overview of the signaling pathways, experimental methodologies to assess inhibitor efficacy, and a summary of key quantitative data for prominent inhibitors.
DNA-Dependent Protein Kinase (DNA-PK): The Guardian of the Genome
DNA-PK is a nuclear serine/threonine protein kinase that plays an instrumental role in the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2] The DNA-PK holoenzyme is a complex composed of a large catalytic subunit (DNA-PKcs) and a heterodimeric DNA-binding regulatory subunit known as Ku, which consists of Ku70 and Ku80 proteins.[2][3]
While its most well-characterized function is in the NHEJ pathway, DNA-PK's influence extends to other vital cellular processes, including:
-
V(D)J Recombination: A process essential for generating diversity in the immune system.[4]
-
Telomere Maintenance: Protecting the ends of chromosomes to prevent degradation and fusion.[1][5]
-
Transcription Regulation: Modulating the expression of various genes.[1][6]
-
Cell Cycle Control: Participating in checkpoints that respond to DNA damage.[5]
The central role of DNA-PK in DSB repair makes it a compelling target for cancer therapy, where the goal is often to potentiate the effects of DNA-damaging agents like radiotherapy and chemotherapy.[5][7]
The Non-Homologous End Joining (NHEJ) Pathway
NHEJ is the predominant pathway for repairing DSBs in human cells, particularly during the G0 and G1 phases of the cell cycle when a sister chromatid is not available for high-fidelity homologous recombination repair.[8][9] Unlike homologous recombination, NHEJ directly ligates the broken DNA ends without the need for a template, a process that is efficient but can be prone to introducing small errors like insertions or deletions.[9][10]
The canonical NHEJ pathway proceeds through several key steps:
-
DSB Recognition: The Ku70/Ku80 heterodimer recognizes and binds to the broken DNA ends, forming a ring-like structure that protects the ends from degradation.[11][12]
-
DNA-PKcs Recruitment: Ku serves as a scaffold to recruit the DNA-PKcs catalytic subunit, forming the active DNA-PK holoenzyme. This binding event activates the kinase function of DNA-PKcs.[3][9]
-
Synapsis and End Processing: The DNA-PK complex helps to bring the two DNA ends together (synapsis). DNA-PKcs then autophosphorylates itself and phosphorylates other downstream targets, such as the nuclease Artemis, which processes and cleans incompatible DNA overhangs.[2][13][14]
-
Ligation: Finally, the processed ends are joined together by a complex consisting of DNA Ligase IV, XRCC4, and XLF (XRCC4-like factor).[11][13]
Mechanism and Cellular Consequences of DNA-PK Inhibition
The primary strategy for inhibiting DNA-PK involves small molecules that act as ATP competitors.[15] These inhibitors bind to the ATP-binding pocket within the kinase domain of DNA-PKcs, preventing the phosphorylation of its substrates and thereby halting the NHEJ repair cascade.[15] A newer class of inhibitors acts through an alternative mechanism by blocking the initial interaction between the Ku subunit and DNA.[16]
Inhibition of DNA-PK leads to several critical downstream cellular effects:
-
Impaired DSB Repair: The NHEJ pathway is blocked, leading to the accumulation of unrepaired DSBs. This effect is significantly amplified when cells are challenged with exogenous DNA-damaging agents like ionizing radiation or certain chemotherapies.[17][18]
-
Genomic Instability: The failure to repair DSBs results in chromosomal aberrations and overall genomic instability.
-
Cell Fate Determination: The sustained presence of extensive DNA damage triggers cellular failsafe mechanisms. Depending on the cellular context and the extent of the damage, this can lead to:
-
Apoptosis (Programmed Cell Death): The cell initiates a self-destruction sequence to eliminate itself before it can propagate potentially harmful mutations.
-
Cellular Senescence: The cell enters a state of irreversible growth arrest, preventing its proliferation.
-
Quantitative Analysis of DNA-PK Inhibitors
A range of small molecule inhibitors targeting DNA-PK have been developed. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.
| Inhibitor | Other Names | Mechanism | DNA-PK IC50 (in vitro) | Other Key Targets (IC50) |
| AZD7648 | ATP-Competitive | 0.6 nM[1] | Highly selective (>100-fold vs other kinases)[9] | |
| Peposertib | M3814, Nedisertib | ATP-Competitive | <3 nM[3][8] | Selective |
| NU7441 | KU-57788 | ATP-Competitive | 14 nM[9][13] | mTOR (1.7 µM), PI3K (5 µM)[9][11] |
| CC-115 | ATP-Competitive | 13 nM[7][9][10] | mTOR (21 nM)[7][9] | |
| NU7026 | ATP-Competitive | 0.23 µM[8][9] | PI3K (13 µM)[9] | |
| Wortmannin | Covalent, ATP site | 16-120 nM | PI3K (3 nM), ATM (150 nM)[9] | |
| LY294002 | ATP-Competitive | 1.4 µM[3] | PI3Kα/δ/β (~0.5-1 µM), CK2 (98 nM)[3][9] |
Note: IC50 values can vary based on assay conditions (e.g., ATP concentration).
Key Experimental Protocols
Evaluating the efficacy of DNA-PK inhibitors requires a suite of specialized in vitro and cell-based assays.
In Vitro DNA-PK Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified DNA-PK enzyme.
Methodology (Luminescence-Based - e.g., ADP-Glo™):
-
Reaction Setup: In a multi-well plate, combine purified human DNA-PK enzyme, a specific peptide substrate (e.g., a p53-derived peptide), and calf thymus DNA (to activate the enzyme).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (or vehicle control) to the wells and pre-incubate for 15-30 minutes.
-
Initiate Reaction: Start the kinase reaction by adding a solution containing ATP. Incubate at 30°C or 37°C for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced by DNA-PK into ATP.
-
-
Luminescence Reading: The newly synthesized ATP is used by a luciferase to produce a light signal, which is proportional to the amount of ADP formed and thus to DNA-PK activity. Read the luminescence on a plate reader.
-
Data Analysis: Plot the relative luminescence against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
Cellular NHEJ Activity Assay (Immunofluorescence)
Objective: To measure the impact of DNA-PK inhibition on the repair of DSBs within cells.
Methodology (γH2AX Foci Formation):
-
Cell Culture: Plate cells (e.g., a human cancer cell line) on glass coverslips and allow them to adhere.
-
Treatment: Pre-treat cells with the DNA-PK inhibitor or vehicle control for a specified time (e.g., 1 hour).
-
Induce Damage: Induce DSBs using a controlled dose of ionizing radiation (IR) or a radiomimetic drug like bleomycin.
-
Repair Incubation: Return cells to the incubator for various time points (e.g., 1, 4, 24 hours) to allow for DNA repair.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize the membranes with a detergent like Triton X-100.
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., BSA or serum).
-
Incubate with a primary antibody against a DSB marker, typically anti-phospho-Histone H2A.X (Ser139), known as γH2AX.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of distinct fluorescent foci (γH2AX foci) per nucleus. A persistence of foci at later time points in inhibitor-treated cells indicates impaired DSB repair.
Clinical Applications and Future Directions
The rationale for using DNA-PK inhibitors in the clinic is to act as sensitizing agents, enhancing the efficacy of established cancer treatments.[1][7] By preventing cancer cells from repairing the DNA damage induced by radiotherapy or certain chemotherapies (e.g., topoisomerase II inhibitors), these inhibitors can lower the threshold for inducing cell death.[17] Several DNA-PK inhibitors, including Peposertib (M3814) and AZD7648, are currently being evaluated in clinical trials, often in combination with radiation or other DNA-damaging agents.
Future research will focus on identifying predictive biomarkers to select patients most likely to benefit from DNA-PK inhibition, exploring novel combination strategies, and managing potential toxicities, as these inhibitors can also sensitize normal tissues to damage.[18] The continued investigation into the foundational science of DNA-PK provides a robust framework for the development of next-generation cancer therapies aimed at exploiting the DNA damage response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peposertib, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
- 8. CC-115 | DNA-PK | PI3K | mTOR | TargetMol [targetmol.com]
- 9. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NU 7441 | DNA-dependent Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. DNA-Dependent Protein Kinase Inhibitor Peposertib Potentiates the Cytotoxicity of Topoisomerase II Inhibitors in Synovial Sarcoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Molecularly Driven Phase 1b Dose Escalation and Dose Expansion Study of the DNA-PK Inhibitor Peposertib (M3814) in Combination with the ATR Inhibitor M1774 | Dana-Farber Cancer Institute [dana-farber.org]
- 17. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA-PK inhibitor NU7441 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
BAY-8400: A Technical Deep Dive into a Novel DNA-PK Inhibitor for Oncological Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core scientific principles of BAY-8400, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). As a pivotal component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, DNA-PK represents a compelling target in oncology. This document provides a comprehensive overview of this compound's mechanism of action, preclinical data, and the experimental protocols utilized in its initial characterization, offering a valuable resource for researchers in the field of oncology and drug development.
Core Mechanism of Action: Targeting the DNA Damage Response
This compound is an orally active small molecule that selectively inhibits the catalytic subunit of DNA-PK (DNA-PKcs)[1][2][3]. DNA-PK is a critical enzyme in the NHEJ pathway, a major mechanism for repairing DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage[4]. In many cancer cells, the reliance on the often error-prone NHEJ pathway is heightened, making it a strategic target for therapeutic intervention. By inhibiting DNA-PK, this compound prevents the repair of DSBs induced by DNA-damaging agents, leading to the accumulation of genomic instability and subsequent cancer cell death. This synergistic effect makes this compound a promising candidate for combination therapies with radiation or chemotherapy.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound, providing insights into its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| DNA-PK | Biochemical | 81 | [1][2][3] |
| DNA-PK | Cellular (γH2AX) | 69 | [1] |
| PI3Kβ | Biochemical | 117 | |
| ATR | Biochemical | 394 | |
| mTOR | Biochemical | 1910 | |
| ATM | Biochemical | 19300 |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Administration | Dose (mg/kg) | Key Findings | Reference |
| Rat | Intravenous | 0.3 | Moderate blood clearance, high volume of distribution, short half-life. | [1] |
| Rat | Oral | 10 | Moderate oral bioavailability. | [1] |
| Mouse | Oral | 150 | Sufficient unbound plasma concentrations to cover the cellular mechanistic IC50. | [1] |
Table 3: In Vivo Efficacy of this compound in LNCaP Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Vehicle Control | Daily | - | [1] |
| This compound | 150 mg/kg, daily | Minimal | [1] |
| Targeted Alpha Therapy (TAT) | Single dose | Moderate | [1] |
| This compound + TAT | Combination | Significant | [1] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial research on this compound.
In Vivo LNCaP Xenograft Model
-
Cell Line: LNCaP human prostate cancer cells.
-
Animals: Male immunodeficient mice (e.g., NMRI nude or SCID).
-
Cell Implantation: LNCaP cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel. A specific number of cells (e.g., 1 x 10^6) is then subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment groups.
-
Vehicle Control: Administered daily via oral gavage.
-
This compound: Administered daily at a specified dose (e.g., 150 mg/kg) via oral gavage.
-
Targeted Alpha Therapy (TAT): A single intravenous injection of a radiolabeled antibody targeting a tumor-specific antigen (e.g., PSMA).
-
Combination Therapy: Administration of both this compound and TAT as per their respective schedules.
-
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Body weight of the animals is also monitored as a measure of toxicity.
In Vivo Pharmacokinetics in Rats
-
Animals: Male Wistar rats.
-
Formulation: this compound is formulated in a suitable vehicle for both intravenous and oral administration.
-
Intravenous (IV) Administration: A single dose (e.g., 0.3 mg/kg) is administered via a cannulated vein.
-
Oral (PO) Administration: A single dose (e.g., 10 mg/kg) is administered via oral gavage.
-
Blood Sampling: Blood samples are collected at multiple time points post-administration from a cannulated artery or via tail vein bleeding.
-
Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the DNA-PK signaling pathway and a typical experimental workflow for evaluating a DNA-PK inhibitor.
References
- 1. Repair Pathway Choices and Consequences at the Double-Strand Break - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Double-strand break repair model - Wikipedia [en.wikipedia.org]
- 3. Double‐strand DNA break repair: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BAY-8400 in Cancer Cell Lines
Introduction
BAY-8400 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2] In many cancer types, DNA-PK is overexpressed and contributes to therapeutic resistance by repairing DNA damage induced by radiation and chemotherapy.[3][4] By inhibiting DNA-PK, this compound sensitizes cancer cells to DNA-damaging agents, representing a promising strategy in cancer therapy.[2][5] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in cancer cell lines.
Mechanism of Action
DNA-PK is a serine/threonine protein kinase composed of a catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[6][7] The Ku heterodimer recognizes and binds to DNA double-strand breaks, recruiting and activating DNA-PKcs.[2][8] Activated DNA-PKcs then phosphorylates various downstream targets to facilitate the ligation of the broken DNA ends.[9] this compound inhibits the catalytic activity of DNA-PKcs, thereby blocking the NHEJ repair pathway.[1] This leads to an accumulation of DNA damage and subsequent cell death, particularly when combined with DNA-damaging treatments.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| DNA-PK IC50 | 81 nM | Biochemical Assay | [1] |
| PI3Kβ IC50 | 117 nM | Biochemical Assay | [10] |
| ATR IC50 | 394 nM | Biochemical Assay | [10] |
| mTOR IC50 | 1910 nM | Biochemical Assay | [10] |
| ATM IC50 | 19300 nM | Biochemical Assay | [10] |
DNA-PK Signaling Pathway
Caption: DNA-PK pathway and this compound inhibition.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 of this compound
This protocol outlines the use of a luminescent cell viability assay, such as CellTiter-Glo®, to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest (e.g., LNCaP for prostate cancer)[2]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate for 72-96 hours at 37°C and 5% CO2.[2]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of treated wells to the vehicle control wells.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Immunofluorescence Staining for γH2AX to Assess DNA Damage
This protocol is designed to visualize and quantify DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX), a marker of DNA damage. This assay can be used to confirm the mechanism of action of this compound, especially in combination with a DNA-damaging agent like ionizing radiation (IR) or doxorubicin.[12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DNA-damaging agent (e.g., Doxorubicin or access to an irradiator)
-
Glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (γH2AX)
-
Secondary antibody: Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in 24-well plates and allow them to attach overnight.
-
Pre-treat cells with this compound at a concentration around its IC50 for 1-2 hours.
-
Treat the cells with a DNA-damaging agent (e.g., 1 µM Doxorubicin for 1 hour or 2 Gy of IR).
-
Include controls: untreated, this compound alone, and DNA-damaging agent alone.
-
Wash the cells with PBS and add fresh medium containing this compound.
-
Incubate for the desired time (e.g., 24 hours) to allow for DNA repair (or its inhibition).
-
-
Immunofluorescence Staining:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and γH2AX (e.g., green) channels.
-
Quantify the number of γH2AX foci per nucleus. An increase in the number and persistence of γH2AX foci in the combination treatment group compared to the single-agent groups indicates inhibition of DNA repair.
-
Experimental Workflow
Caption: In vitro assay workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment - Hsu - Translational Cancer Research [tcr.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond DNA repair: DNA-PK function in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy [jci.org]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: In Vivo Combination of BAY-8400 with Targeted Alpha Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing BAY-8400, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, in combination with targeted alpha therapy (TAT) for in vivo cancer research. The information is compiled from preclinical studies and is intended to guide the design and execution of similar experiments.
Introduction and Rationale
Targeted alpha therapies (TATs) represent a promising class of cancer treatments that deliver highly potent alpha-emitting radionuclides directly to tumor cells, minimizing damage to surrounding healthy tissue.[1][2] Alpha particles induce complex and difficult-to-repair DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.[3][4][5]
Cancer cells, however, possess DNA damage response (DDR) pathways to repair these breaks. One of the primary repair mechanisms for DSBs is the non-homologous end joining (NHEJ) pathway, in which DNA-PK plays a crucial role.[3][6]
This compound is an orally active and selective inhibitor of DNA-PK.[7][8][9] By inhibiting this key repair enzyme, this compound can prevent the mending of alpha radiation-induced DSBs, leading to an accumulation of lethal DNA damage, cell cycle arrest, and ultimately, cancer cell death. This synergistic interaction forms the basis for combining this compound with TAT to enhance antitumor efficacy.[3][6][7]
Mechanism of Action: Synergistic Cytotoxicity
The combination of targeted alpha therapy and this compound leverages a synthetic lethality approach.
-
Targeted Alpha Therapy (TAT): A radiolabeled targeting molecule (e.g., an antibody or small molecule) binds to a specific antigen on the surface of tumor cells. The attached alpha-emitting radionuclide (e.g., Thorium-227) releases high-energy alpha particles.[3][10]
-
DNA Damage: These alpha particles travel a very short distance, creating dense clusters of DNA double-strand breaks (DSBs) within the tumor cells.[3][4]
-
DNA-PK Inhibition: In response to DSBs, the cell activates the NHEJ repair pathway, which is dependent on DNA-PK. This compound selectively inhibits the catalytic activity of DNA-PK.[3][6][8]
-
Synergistic Cell Death: With the NHEJ pathway blocked, the complex DSBs induced by the alpha radiation cannot be efficiently repaired. This overwhelming DNA damage leads to mitotic catastrophe and apoptotic cell death, resulting in a synergistic antitumor effect that is greater than the effect of either agent alone.[3]
Caption: Signaling pathway of this compound and Targeted Alpha Therapy.
Data Presentation
| Parameter | Value | Species/System | Reference |
| Biochemical IC₅₀ (DNA-PK) | 81 nM | Enzyme Assay | [3][8][9] |
| Cellular γH2AX IC₅₀ | 69 nM | HT-144 cells | [3] |
| Aqueous Solubility (pH 6.5) | 99 mg/L | - | [6] |
| Plasma Protein Binding (fu) | 49% | Mouse | [3] |
| Blood Clearance | 8.1 L/h/kg | Mouse | [3] |
| Blood Clearance | 2.2 L/h/kg | Rat | [3] |
| Oral Bioavailability | Useful across species | Mouse, Rat | [3][9] |
Study Model: LNCaP (human prostate cancer) xenografts in male SCID mice.
| Treatment Group | Dosage & Schedule | Outcome | Reference |
| Vehicle Control | Isotype control antibody (150 kBq/kg, single i.v.) | Progressive tumor growth | [6] |
| This compound Monotherapy | 150 mg/kg, daily oral gavage | Minor impact on tumor growth | [6] |
| PSMA-TTC Monotherapy | 150 kBq/kg, single i.v. injection | Moderate tumor growth inhibition | [6] |
| Combination Therapy | PSMA-TTC (150 kBq/kg, single i.v.) + this compound (150 mg/kg, daily p.o.) | Significant improvement in antitumor efficacy compared to single agents; improved body weight maintenance | [3][6] |
Experimental Protocols
This protocol outlines a general method for assessing the in vivo efficacy of this compound combined with a targeted alpha therapy agent, based on published preclinical studies.[3][6]
References
- 1. Targeted Alpha Therapy Market Clinical Trials Proprietary Technologies Insight - BioSpace [biospace.com]
- 2. dovepress.com [dovepress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alpha Particle–Emitting Radiopharmaceuticals as Cancer Therapy: Biological Basis, Current Status, and Future Outlook for Therapeutics Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. drughunter.com [drughunter.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. mdpi.com [mdpi.com]
Standard Operating Procedure for γH2AX Assay with BAY-8400: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphorylation of the histone variant H2AX at serine 139, termed γH2AX, is a rapid and sensitive molecular marker for DNA double-strand breaks (DSBs).[1][2] The formation of γH2AX foci at the sites of DNA damage serves as a crucial signal for the recruitment of DNA repair machinery. The γH2AX assay has become a cornerstone in cancer research and drug development for quantifying DNA damage and evaluating the efficacy of DNA-damaging agents and inhibitors of the DNA damage response (DDR).
BAY-8400 is a novel, potent, and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DSB repair.[3][4] By inhibiting DNA-PK, this compound is expected to potentiate the effects of DNA-damaging therapies. This document provides a detailed standard operating procedure for utilizing the γH2AX assay to assess the activity of this compound in cell culture models.
Data Presentation
The following table summarizes the key quantitative data for this compound in relation to the γH2AX assay.
| Parameter | Cell Line | Value | Reference |
| Cellular Mechanistic IC50 (γH2AX) | HT-144 | 69 nM | [4] |
| Biochemical IC50 (DNA-PK) | - | 81 nM | [4] |
Signaling Pathway
DNA double-strand breaks, induced by agents such as ionizing radiation or chemotherapy, trigger a complex signaling cascade known as the DNA Damage Response (DDR). A key early event is the phosphorylation of H2AX to form γH2AX by several kinases, including ATM, ATR, and DNA-PK.[1][5] γH2AX acts as a scaffold to recruit a host of downstream DNA repair and signaling proteins, ultimately leading to cell cycle arrest and DNA repair. This compound, as a DNA-PK inhibitor, directly interferes with this process.
References
- 1. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAY-8400 in Human Prostate Tumor-Bearing Mice
These application notes provide detailed protocols for the use of BAY-8400, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, in preclinical studies involving human prostate tumor-bearing mice. The focus is on the LNCaP human prostate cancer xenograft model, where this compound has been shown to enhance the efficacy of targeted alpha therapies.
Mechanism of Action
This compound targets the DNA-dependent protein kinase (DNA-PK), a critical component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2] By inhibiting DNA-PK, this compound prevents the repair of DNA damage induced by agents such as targeted alpha radiation, leading to synergistic antitumor effects.[1][2] This approach is particularly relevant in cancers with deficiencies in other DNA repair pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: this compound In Vivo Dosage and Administration
| Parameter | Value | Reference |
| Animal Model | SCID mice bearing LNCaP human prostate cancer xenografts | [1][2] |
| Dosage | 150 mg/kg | [1][2] |
| Administration Route | Oral gavage | [1][2] |
| Frequency | Once daily | [1][2] |
| Vehicle | PEG/EtOH (90:10) | [2] |
| Volume | 10 mL/kg | [2] |
Table 2: Tolerability of this compound in SCID Mice
| Dosage | Observation Period | Outcome | Reference |
| Up to 175 mg/kg daily | 14 days + 7 days observation | Well-tolerated, no body weight loss or adverse effects | [1] |
| 200 mg/kg daily | Not specified | Not tolerated | [1] |
Table 3: Efficacy of this compound in Combination with PSMA-Targeted Thorium-227 Conjugate (BAY 2315497) in LNCaP Xenografts
| Treatment Group | Dosing Regimen | T/Carea Ratio | Reference |
| This compound Monotherapy | 150 mg/kg, oral, daily | 0.76 | [3] |
| PSMA-TTC Monotherapy | 150 kBq/kg, single injection | 0.38 | [3] |
| Combination Therapy | PSMA-TTC (day 0) + this compound (daily) | 0.22 | [3] |
| Isotype Control | 150 kBq/kg, single injection | 0.79 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Ethanol (EtOH)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired concentration and the number of animals to be dosed. For a 15 mg/mL solution to dose at 150 mg/kg with a volume of 10 mL/kg:
-
Weigh the required amount of this compound powder.
-
-
Prepare the PEG/EtOH (90:10) vehicle by mixing 9 parts PEG 400 with 1 part ethanol.
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the PEG/EtOH (90:10) vehicle to the tube containing the this compound powder.
-
Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming and sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
Prepare the formulation fresh daily.
Protocol 2: Establishment of LNCaP Human Prostate Cancer Xenograft Model
Materials:
-
LNCaP human prostate cancer cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Matrigel
-
Male SCID mice (6-8 weeks old)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture LNCaP cells in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 incubator.
-
Harvest the cells during the exponential growth phase. Ensure cell viability is high (>95%).
-
Resuspend the LNCaP cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the SCID mice.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once the tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment groups.
Protocol 3: In Vivo Efficacy Study of this compound
Materials:
-
LNCaP tumor-bearing mice (from Protocol 2)
-
Prepared this compound formulation (from Protocol 1)
-
Oral gavage needles
-
Calipers
-
Analytical balance
Procedure:
-
Record the initial tumor volume and body weight of each mouse.
-
For the combination therapy group, administer a single dose of the DNA-damaging agent (e.g., PSMA-targeted radionuclide therapy) on day 0.
-
Beginning on day 0 (or as per the study design), administer this compound orally via gavage at a dose of 150 mg/kg once daily.
-
For the vehicle control group, administer an equivalent volume of the PEG/EtOH (90:10) vehicle.
-
Measure tumor volumes and body weights twice weekly.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the mice and collect the tumors for further analysis.
-
Calculate the T/C (Treatment/Control) ratio to assess antitumor activity. The T/C ratio can be calculated as the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group at a specific time point. The T/Carea ratio is the ratio of the area under the tumor growth curve for the treated group to that of the control group.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the NHEJ DNA repair pathway.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
References
Application Notes and Protocols for Studying BAY-8400 Effects in Cell Culture
Introduction
BAY-8400 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1] mTOR forms two distinct complexes, mTORC1 and mTORC2, which regulate different downstream pathways.[2] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3] this compound is hypothesized to suppress the proliferation of cancer cells and induce apoptosis by inhibiting the mTOR signaling cascade.
These application notes provide detailed protocols for studying the effects of this compound on cancer cell lines, focusing on techniques to assess cell viability, apoptosis, and the modulation of the mTOR signaling pathway.
Signaling Pathway
The mTOR signaling pathway integrates signals from various upstream stimuli, including growth factors and nutrients, to control essential cellular processes.[1] mTORC1, when activated, phosphorylates downstream effectors such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis and cell growth.[4] mTORC2 is involved in activating Akt, which promotes cell survival.[2] this compound is designed to inhibit the kinase activity of mTOR, thereby blocking these downstream events.
Caption: Hypothetical mTOR signaling pathway and the inhibitory action of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[5]
Experimental Workflow
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Protocol
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in an opaque-walled 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.[6]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[6]
-
Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.[7]
-
Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Presentation
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | 1.2 | 0.8 |
| A549 | 2.5 | 1.9 |
| HCT116 | 0.9 | 0.6 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[9]
Experimental Workflow
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.[8]
-
Washing: Wash the cells twice with cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]
Data Presentation
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24h)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (1 µM) | 70.3 ± 3.5 | 18.7 ± 2.2 | 11.0 ± 1.8 |
| This compound (5 µM) | 45.8 ± 4.1 | 35.1 ± 3.3 | 19.1 ± 2.5 |
Western Blot Analysis of mTOR Pathway Proteins
Western blotting is used to detect changes in the protein expression and phosphorylation status of key components of the mTOR signaling pathway.[11] This allows for the direct assessment of this compound's target engagement.
Experimental Workflow
Caption: General workflow for Western blot analysis.
Protocol
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.[12]
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1, and a loading control (e.g., β-actin) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Table 3: Densitometric Analysis of Western Blots in A549 Cells Treated with this compound (6h)
| Protein | Vehicle Control (Relative Density) | This compound (2 µM) (Relative Density) |
| p-mTOR (Ser2448) | 1.00 | 0.25 |
| p-p70S6K (Thr389) | 1.00 | 0.18 |
| p-4E-BP1 (Thr37/46) | 1.00 | 0.31 |
Cell Cycle Analysis
This method uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]
Experimental Workflow
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol
-
Cell Treatment and Harvesting: Treat cells with this compound for 24 hours, then harvest and wash with PBS.
-
Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[14]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.[14]
-
Staining: Add propidium iodide staining solution and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Analyze the stained cells by flow cytometry.
Data Presentation
Table 4: Cell Cycle Distribution in HCT116 Cells after 24h Treatment with this compound
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 48.5 ± 2.8 | 35.2 ± 2.1 | 16.3 ± 1.5 |
| This compound (1 µM) | 65.1 ± 3.4 | 22.5 ± 1.9 | 12.4 ± 1.3 |
Conclusion
The protocols described in these application notes provide a comprehensive framework for characterizing the cellular effects of the mTOR inhibitor this compound. By employing these techniques, researchers can effectively assess its impact on cell viability, apoptosis, and the mTOR signaling pathway, which is crucial for its preclinical development as a potential anti-cancer agent.
References
- 1. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. OUH - Protocols [ous-research.no]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. kumc.edu [kumc.edu]
- 11. docs.abcam.com [docs.abcam.com]
- 12. bio-rad.com [bio-rad.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application of BAY-8400 in Sensitizing Tumor Cells to Radiation
Application Notes
Introduction
BAY-8400 is a novel and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2] Ionizing radiation, a cornerstone of cancer therapy, induces various forms of DNA damage, with DSBs being the most lethal.[3] Tumor cells often rely on specific DNA damage response (DDR) pathways for survival following radiation-induced damage.[4] By inhibiting DNA-PK, this compound compromises the primary repair mechanism for radiation-induced DSBs, leading to increased tumor cell death and sensitizing them to radiation.[1][5][6] This application note provides an overview of the use of this compound as a radiosensitizing agent, detailing its mechanism of action and providing protocols for its application in preclinical research.
Mechanism of Action
Ionizing radiation induces DNA double-strand breaks in tumor cells. In response, cells activate DDR pathways to repair this damage. The NHEJ pathway, which is dependent on DNA-PK, is a rapid but error-prone mechanism that is active throughout the cell cycle.[1] this compound selectively inhibits the kinase activity of DNA-PK, preventing the ligation of broken DNA ends. This inhibition of repair leads to the accumulation of lethal DNA damage, ultimately resulting in mitotic catastrophe and cell death, thereby enhancing the cytotoxic effects of radiation.[7][8] The synergistic effect of this compound with radiation has been demonstrated in preclinical models, showing increased antitumor efficacy compared to radiation alone.[1][2]
Preclinical Evidence
In vitro studies have demonstrated that this compound sensitizes cancer cell lines to radiation. For instance, in LNCaP human prostate cancer cells, this compound showed synergistic antiproliferative activity when combined with targeted alpha radiation.[1][2] In vivo, the combination of this compound with a PSMA-targeted thorium-227 conjugate (a form of targeted alpha therapy) in mice bearing LNCaP xenografts resulted in significantly increased antitumor efficacy compared to the targeted radiotherapy alone.[1][2]
Data Presentation
Table 1: In Vitro Synergistic Activity of this compound with PSMA-TTC BAY 2315497 in LNCaP Cells
| Treatment Group | Description | IC50 |
| Z1 | This compound alone | Not explicitly stated, used as a reference point |
| Z7 | PSMA-TTC BAY 2315497 alone | Not explicitly stated, used as a reference point |
| Z2 to Z6 | Fixed combinations of this compound and PSMA-TTC BAY 2315497 | Data points fall below the line of additivity, indicating synergy[1][2] |
Table 2: In Vivo Antitumor Efficacy of this compound in Combination with PSMA-TTC BAY 2315497 in LNCaP Xenograft Model
| Treatment Group | Dosing Regimen | Antitumor Efficacy |
| Vehicle Control | 10 mL/kg PEG/EtOH (90:10) daily | Control tumor growth |
| Isotype Control | Single treatment of 150 kBq/kg isotype control antibody labeled with Th-227 on day 0 | Minimal effect on tumor growth |
| PSMA-TTC BAY 2315497 | Single treatment of 150 kBq/kg PSMA antibody labeled with Th-227 on day 0 | Moderate tumor growth inhibition |
| This compound | 150 mg/kg daily via oral gavage | Minimal effect on tumor growth as a single agent |
| Combination | Single treatment of 150 kBq/kg PSMA-TTC BAY 2315497 on day 0 + 150 mg/kg this compound daily | Increased antitumor efficacy compared to monotherapy[1] |
Experimental Protocols
1. In Vitro Radiosensitization Assay (Clonogenic Survival Assay)
This protocol is a standard method to assess the radiosensitizing effect of a compound on cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., LNCaP)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Trypsin-EDTA
-
6-well plates
-
Irradiator (X-ray or gamma-ray source)
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density determined to yield approximately 50-100 colonies per well for the untreated, non-irradiated control. Allow cells to attach overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time before irradiation (e.g., 2-24 hours).
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 15 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the non-irradiated control. Plot the surviving fraction as a function of radiation dose to generate survival curves. The dose enhancement factor (DEF) can be calculated to quantify the radiosensitizing effect.
2. In Vivo Tumor Xenograft Radiosensitization Study
This protocol describes a typical in vivo experiment to evaluate the radiosensitizing potential of this compound in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line for xenograft implantation (e.g., LNCaP)
-
Matrigel (optional, for subcutaneous injection)
-
This compound
-
Vehicle for oral gavage (e.g., PEG/EtOH 90:10)
-
Radiation source (e.g., targeted radiotherapy or external beam)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1x10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Radiation alone, Combination of this compound and Radiation).
-
Treatment Administration:
-
This compound: Administer this compound or vehicle daily via oral gavage at the predetermined dose (e.g., 150 mg/kg).[1]
-
Radiation: Administer radiation as a single dose or in fractions. For targeted radiotherapy, a single injection of the radiolabeled compound is given.[1] For external beam radiation, the tumor area is locally irradiated.
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistical analysis (e.g., t-test or ANOVA) can be used to compare the antitumor efficacy between groups.[1]
Mandatory Visualization
Caption: Mechanism of this compound in sensitizing tumor cells to radiation.
Caption: Workflow for an in vitro clonogenic survival assay.
Caption: Workflow for an in vivo tumor xenograft radiosensitization study.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Targets for Tumor Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective Radiosensitization of Bladder Cancer Cells by Pharmacological Inhibition of DNA-PK and ATR [mdpi.com]
- 6. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiosensitization by PARP Inhibition in DNA Repair Proficient and Deficient Tumor Cells: Proliferative Recovery in Senescent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Radiation-Induced G2 Checkpoint Activation with the Wee-1 Inhibitor MK-1775 in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antiproliferative Activity of BAY-8400
Introduction
BAY-8400 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2][3][4][5] By inhibiting DNA-PK, this compound can sensitize cancer cells to DNA-damaging agents, leading to increased cell death and reduced proliferation.[3][5] These application notes provide detailed protocols for assessing the antiproliferative activity of this compound in cancer cell lines, including methods for evaluating cell viability, cell cycle progression, and apoptosis.
Mechanism of Action
This compound selectively inhibits the catalytic subunit of DNA-PK (DNA-PKcs), preventing the repair of DNA double-strand breaks. This leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis. The synergistic effect of this compound with DNA-damaging agents, such as targeted alpha therapies, has been demonstrated in preclinical studies.[3][5]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory and antiproliferative activity of this compound.
| Parameter | Value | Cell Line/System | Conditions | Reference |
| DNA-PK IC50 | 81 nM | Biochemical Assay | In vitro kinase assay | [1][3][4] |
| γH2AX IC50 | 69 nM | HT-144 | Cellular mechanistic assay | [3] |
| Antiproliferative IC50 (monotherapy) | 2540 nM | HT-29 | 4-day incubation, crystal violet staining | [1][3] |
| Antiproliferative IC50 (in combination with Bleomycin) | 358 nM | HT-29 | 4-day incubation, crystal violet staining | [3] |
| Selectivity (IC50) | ||||
| vs. PI3Kβ | 117 nM | Biochemical Assay | [6] | |
| vs. ATR | 394 nM | Biochemical Assay | [6] | |
| vs. mTOR | 1910 nM | Biochemical Assay | [6] | |
| vs. ATM | 19300 nM | Biochemical Assay | [6] |
Experimental Protocols
Herein are detailed protocols to assess the antiproliferative effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol allows for the analysis of cell cycle distribution in response to this compound treatment.[7][8][9][10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[12][13][14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. The populations should be identified as follows:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Caption: Signaling pathway of this compound in inhibiting the NHEJ DNA repair pathway.
Caption: Experimental workflow for assessing the antiproliferative activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols: Experimental Design for Testing BAY-8400 Synergy with Other Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-8400 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2] By inhibiting this critical repair mechanism, this compound has the potential to sensitize cancer cells to DNA-damaging agents, leading to synergistic anti-tumor effects.[1][3] These application notes provide detailed protocols for testing the synergistic potential of this compound in combination with other anti-cancer agents, both in vitro and in vivo.
Mechanism of Action and Synergy Rationale
This compound targets the DNA-PKcs subunit, preventing the repair of DNA double-strand breaks (DSBs) induced by various cancer therapies, such as radiotherapy and certain chemotherapeutic agents.[1][2][3] This inhibition of DNA repair can lead to the accumulation of lethal DNA damage in cancer cells, enhancing the efficacy of the combination partner. A notable example of this synergy is the combination of this compound with targeted alpha therapies, such as the PSMA-targeted thorium-227 conjugate BAY 2315497, which induces DSBs.[1][3]
Signaling Pathway
The DNA Damage Response (DDR) is a complex network of signaling pathways that sense, signal, and repair DNA lesions. The PI3K/AKT/mTOR pathway is also interconnected with the DDR. The following diagram illustrates a simplified overview of the relevant pathways.
Caption: Simplified signaling pathway of DNA damage response and this compound intervention.
In Vitro Synergy Testing
Cell Viability Assays
Cell viability assays are fundamental for assessing the cytotoxic or cytostatic effects of drug combinations. The MTT and CellTiter-Glo® assays are commonly used methods.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose-response matrix of this compound and the combination agent, both alone and in combination, for a specified period (e.g., 72 hours). Include vehicle-treated cells as a negative control.
-
MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [6]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Luminescence Reaction: Add CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Data Analysis: Combination Index (CI)
The Chou-Talalay method is a widely accepted approach to quantify drug synergy by calculating the Combination Index (CI).[7][8]
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI can be calculated using software such as CompuSyn.[9]
Experimental Workflow for In Vitro Synergy
Caption: Workflow for determining in vitro synergy of this compound combinations.
Quantitative Data Summary
The following table provides an example of how to structure the results from in vitro synergy experiments.
| Cell Line | Agent | IC50 (nM) | Combination Ratio (this compound:Agent) | Combination Index (CI) at Fa 0.5 | Synergy Interpretation |
| LNCaP | This compound | 81[10] | - | - | - |
| LNCaP | BAY 2315497 | - | Varies | 0.6[3] | Synergistic |
| HT-144 | This compound | 69 (γH2AX)[3] | - | - | - |
Fa 0.5 represents the fraction affected at 50% (i.e., 50% inhibition of cell viability).
In Vivo Synergy Testing
Xenograft Models
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo efficacy of drug combinations.[11][12]
Protocol: Tumor Growth Inhibition Study in Xenograft Mice [1][13]
-
Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Implantation: Subcutaneously implant cancer cells or patient-derived tumor fragments into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Groups:
-
Vehicle Control
-
This compound alone
-
Combination agent alone
-
This compound + Combination agent
-
-
Drug Administration: Administer this compound orally (e.g., daily at 150 mg/kg) and the combination agent according to its established protocol.[1]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Statistical analysis (e.g., t-test) should be performed to determine significance.[1]
Experimental Workflow for In Vivo Synergy
Caption: Workflow for evaluating in vivo synergy of this compound combinations.
Quantitative Data Summary
The following table provides an example of how to structure the results from in vivo synergy experiments.
| Xenograft Model | Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | p-value vs Control | p-value vs Single Agents |
| LNCaP | Vehicle | - | 1200 | 0 | - | - |
| LNCaP | This compound | 150 mg/kg, daily, p.o.[1] | 950 | 20.8 | <0.05 | - |
| LNCaP | BAY 2315497 | 150 kBq/kg, single dose[1] | 800 | 33.3 | <0.05 | - |
| LNCaP | This compound + BAY 2315497 | As above | 300 | 75.0 | <0.001 | <0.01 |
Conclusion
The provided protocols offer a comprehensive framework for the preclinical evaluation of this compound in combination with other anti-cancer agents. Rigorous experimental design and data analysis, as outlined in these application notes, are essential for identifying synergistic combinations with the potential for clinical translation. The synergistic activity of this compound with DNA-damaging agents highlights a promising therapeutic strategy for various cancers.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. combosyn.com [combosyn.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. oaepublish.com [oaepublish.com]
- 12. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 13. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging to Assess BAY-8400 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-8400 is a potent and selective oral inhibitor of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2][3][4] By inhibiting DNA-PK, this compound sensitizes cancer cells to DNA-damaging agents, such as targeted alpha therapies, leading to increased tumor cell death.[5][6][7] These application notes provide detailed protocols for various in vivo imaging techniques to assess the pharmacodynamic effects and therapeutic efficacy of this compound in preclinical cancer models.
The combination of this compound with DNA-damaging agents is designed to exploit the synthetic lethality principle, where the inhibition of a key DNA repair pathway makes cancer cells exquisitely sensitive to therapies that induce DNA breaks. Assessing the efficacy of this combination requires robust in vivo methods that can measure not only changes in tumor volume but also the underlying biological responses. In vivo imaging offers a non-invasive, longitudinal approach to monitor these effects in real-time.[8][9]
This document outlines protocols for established and emerging imaging modalities, including Bioluminescence Imaging (BLI) for tumor burden, Positron Emission Tomography (PET) for visualizing DNA damage and apoptosis, and Magnetic Resonance Imaging (MRI) for assessing early tumor response.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a general experimental workflow for assessing its efficacy in vivo.
Caption: this compound inhibits the DNA-PK complex, a key component of the NHEJ pathway for DNA repair.
Caption: General experimental workflow for in vivo assessment of this compound efficacy.
In Vivo Imaging Modalities and Protocols
Bioluminescence Imaging (BLI) for Tumor Growth Assessment
BLI is a highly sensitive method for longitudinally monitoring tumor burden in small animals. This technique requires the tumor cells to be engineered to express a luciferase enzyme.
Experimental Protocol:
-
Cell Line Preparation:
-
Transfect the cancer cell line of interest (e.g., LNCaP for prostate cancer models) with a lentiviral vector encoding firefly luciferase.
-
Select a stable, high-expressing clone for in vivo studies.
-
-
Animal Model:
-
Imaging Procedure:
-
Administer D-luciferin substrate (e.g., 150 mg/kg) via intraperitoneal injection.[6]
-
Anesthetize the mice using isoflurane.
-
Acquire bioluminescent images using an in vivo imaging system (e.g., IVIS Spectrum) 10-15 minutes post-luciferin injection.[4][6]
-
Image animals at regular intervals (e.g., twice weekly) throughout the study.
-
-
Data Analysis:
-
Quantify the bioluminescent signal (photon flux) from a defined region of interest (ROI) over the tumor.
-
Plot the average photon flux for each treatment group over time to assess tumor growth kinetics.
-
Data Presentation:
| Treatment Group | Day 0 (Photons/s) | Day 7 (Photons/s) | Day 14 (Photons/s) | Day 21 (Photons/s) | % TGI* |
| Vehicle | 1.0 x 10⁶ | 5.0 x 10⁶ | 2.5 x 10⁷ | 1.0 x 10⁸ | - |
| This compound | 1.0 x 10⁶ | 4.5 x 10⁶ | 2.0 x 10⁷ | 8.0 x 10⁷ | 20% |
| DNA-Damaging Agent | 1.0 x 10⁶ | 2.5 x 10⁶ | 8.0 x 10⁶ | 3.0 x 10⁷ | 70% |
| Combination | 1.0 x 10⁶ | 1.2 x 10⁶ | 2.0 x 10⁶ | 5.0 x 10⁶ | 95% |
*Tumor Growth Inhibition
PET Imaging for Pharmacodynamic Assessment
PET imaging can provide quantitative information on the biological processes affected by this compound, namely DNA damage and apoptosis.
A. PET Imaging of DNA Damage (γH2AX)
The phosphorylation of histone H2AX (γH2AX) is an early marker of DNA double-strand breaks. Radiolabeled antibodies targeting γH2AX can be used to visualize this process in vivo.[1]
Experimental Protocol:
-
Radiotracer:
-
Use an indium-111 (¹¹¹In) or zirconium-89 (⁸⁹Zr) labeled anti-γH2AX antibody fragment.
-
-
Animal Model and Treatment:
-
Use tumor-bearing mice as described for BLI.
-
Administer treatment (Vehicle, this compound, DNA-damaging agent, or combination).
-
-
Imaging Procedure:
-
At a specified time point after treatment (e.g., 24-48 hours), inject the radiolabeled anti-γH2AX antibody intravenously.
-
Perform a PET/CT scan at an optimal time for tracer uptake and clearance (e.g., 24-72 hours post-injection).
-
-
Data Analysis:
-
Quantify tracer uptake in the tumor as the percentage of injected dose per gram of tissue (%ID/g).
-
Compare %ID/g between treatment groups.
-
B. PET Imaging of Apoptosis (Annexin V)
Annexin V has a high affinity for phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during apoptosis. Radiolabeled Annexin V can be used to detect treatment-induced cell death.[2][12]
Experimental Protocol:
-
Radiotracer:
-
Use a fluorine-18 (¹⁸F) labeled Annexin V derivative.[12]
-
-
Animal Model and Treatment:
-
As described above.
-
-
Imaging Procedure:
-
At a specified time point after treatment (e.g., 48-72 hours), inject the ¹⁸F-Annexin V intravenously.
-
Perform a dynamic or static PET/CT scan 1-2 hours post-injection.
-
-
Data Analysis:
-
Quantify tumor uptake as %ID/g or Standardized Uptake Value (SUV).
-
Compare apoptosis signal between treatment groups.
-
Data Presentation for PET Studies:
| Treatment Group | Mean Tumor Uptake (%ID/g) ± SD (γH2AX PET) | Mean Tumor Uptake (SUV) ± SD (Annexin V PET) |
| Vehicle | 0.5 ± 0.1 | 0.8 ± 0.2 |
| This compound | 0.6 ± 0.2 | 0.9 ± 0.3 |
| DNA-Damaging Agent | 2.5 ± 0.5 | 3.0 ± 0.6 |
| Combination | 4.8 ± 0.9 | 5.5 ± 1.1 |
Magnetic Resonance Imaging (MRI) for Early Treatment Response
Advanced MRI techniques can detect early changes in tumor physiology and cellularity that precede changes in tumor volume.
Experimental Protocol:
-
MRI Modality:
-
Utilize multiparametric MRI (mpMRI), including T2-weighted imaging for anatomy, Diffusion-Weighted Imaging (DWI) to assess cellularity (Apparent Diffusion Coefficient - ADC), and Dynamic Contrast-Enhanced (DCE) MRI for vascular permeability. Chemical Exchange Saturation Transfer (CEST) MRI can also be used to detect cell death.[13][14][15]
-
-
Animal Model and Treatment:
-
As described above.
-
-
Imaging Procedure:
-
Perform a baseline MRI scan before treatment.
-
Acquire follow-up MRI scans at early time points post-treatment (e.g., 24, 48, and 72 hours).
-
-
Data Analysis:
-
Calculate tumor volume from T2-weighted images.
-
Generate ADC maps from DWI data to quantify changes in water diffusion, which increases with cell death.
-
Analyze DCE-MRI data to assess changes in vascular parameters (e.g., Ktrans).
-
Quantify the CEST signal to monitor metabolic changes associated with cell death.
-
Data Presentation:
| Treatment Group | Change in Tumor Volume (%) | Change in ADC (%) | Change in Ktrans (%) | Change in CEST signal (%) |
| Vehicle | +50% | -5% | +10% | -2% |
| This compound | +40% | 0% | +8% | 0% |
| DNA-Damaging Agent | +10% | +20% | -30% | +15% |
| Combination | -20% | +50% | -60% | +40% |
Conclusion
The in vivo imaging techniques detailed in these application notes provide a comprehensive toolkit for evaluating the efficacy of this compound. By combining anatomical imaging of tumor growth (BLI) with functional and molecular imaging of DNA damage and apoptosis (PET) and early physiological changes (MRI), researchers can gain a deeper understanding of the pharmacodynamics and therapeutic potential of this novel DNA-PK inhibitor. The quantitative data derived from these studies are crucial for making informed decisions in the drug development process.
References
- 1. Imaging DNA damage in vivo using γH2AX-targeted immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Imaging in Oncology by Means of Positron Emission Tomography: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET probes for imaging apoptosis | Explore Technologies [techfinder.stanford.edu]
- 4. oncology.labcorp.com [oncology.labcorp.com]
- 5. In vivo imaging of tumor response to therapy using a dual-modality imaging strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 7. Imaging DNA Damage Repair In Vivo After 177Lu-DOTATATE Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Molecule Biomarkers for Clinical PET Imaging of Apoptosis | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. In vivo imaging of DNA damages and repair in cancer chemotherapies | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PET imaging of apoptosis in tumor-bearing mice and rabbits after paclitaxel treatment with 18F-Labeled recombinant human His10-annexin V - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CEST MRI may be able to measure patient response to chemotherapy within 24 hours after first dosage [tfri.ca]
- 14. Multi-parametric MRI (mpMRI) for treatment response assessment of radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. elekta.com [elekta.com]
Troubleshooting & Optimization
Optimizing BAY-8400 Concentration for Synergistic Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing BAY-8400 concentration to achieve synergistic effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is it explored for synergistic combinations?
A1: this compound is an orally active, potent, and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[1] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[2] By inhibiting DNA-PK, this compound can prevent cancer cells from repairing DNA damage induced by other agents, leading to increased cell death. This mechanism makes it a prime candidate for synergistic combinations with DNA-damaging therapies like radiotherapy and certain chemotherapeutics.
Q2: With which agents has this compound demonstrated synergy?
A2: Preclinical studies have shown that this compound has a synergistic effect when combined with targeted alpha therapies, such as the Prostate-Specific Membrane Antigen (PSMA)-targeted thorium-227 conjugate, PSMA-TTC BAY 2315497.[2][3] Synergy has been observed in prostate cancer cell lines, such as LNCaP.[2] Additionally, as a DNA-PK inhibitor, it is expected to synergize with other DNA-damaging agents like PARP inhibitors and conventional chemotherapy drugs such as doxorubicin.
Q3: How is synergy quantitatively measured in preclinical experiments?
A3: Synergy is most commonly quantified using the Combination Index (CI) based on the Chou-Talalay method.[4][5][6][7][8] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[5][6] Another common method for visualizing and assessing synergy is isobologram analysis.[5][9][10][11][12]
Q4: What is a typical in vivo dose for this compound in combination studies?
A4: In a xenograft model using LNCaP cells, this compound was administered orally at a daily dose of 150 mg/kg in combination with PSMA-TTC BAY 2315497.[3]
Data Presentation
The following tables summarize the quantitative data from a study investigating the synergistic effects of this compound and PSMA-TTC BAY 2315497 on the LNCaP human prostate cancer cell line. The data is derived from the isobologram plot in Berger M, et al. J Med Chem. 2021;64(17):12723-12737.[2]
Table 1: IC50 Values of this compound and PSMA-TTC BAY 2315497 as Single Agents
| Compound | IC50 (nM) |
| This compound | 2540 |
| PSMA-TTC BAY 2315497 | 0.015 |
Table 2: IC50 Values of this compound and PSMA-TTC BAY 2315497 in Combination
| Combination Point | This compound (nM) | PSMA-TTC BAY 2315497 (nM) |
| Z2 | ~1500 | ~0.003 |
| Z3 | ~1000 | ~0.005 |
| Z4 | ~500 | ~0.008 |
| Z5 | ~250 | ~0.010 |
| Z6 | ~100 | ~0.012 |
Note: The values in Table 2 are estimated from the published isobologram and represent the concentrations of each compound in combination that achieve a 50% inhibitory effect.
Experimental Protocols
Protocol 1: Determining Cell Viability for Synergy Analysis
This protocol outlines the use of a cell viability assay (e.g., MTT or CellTiter-Glo) to generate dose-response curves for single agents and combinations, which are necessary for calculating the Combination Index and generating isobolograms.
Materials:
-
Cancer cell line of interest (e.g., LNCaP)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Synergistic partner (e.g., PSMA-TTC BAY 2315497)
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the synergistic partner in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of each drug individually and in combination at fixed ratios (e.g., based on the ratio of their individual IC50 values).
-
-
Drug Treatment:
-
Remove the culture medium from the wells.
-
Add the prepared drug dilutions to the respective wells. Include wells for vehicle control (no drug) and single-agent controls.
-
Incubate the plate for a predetermined duration (e.g., 72 or 96 hours).
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability assay.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals before reading the absorbance.
-
For a CellTiter-Glo assay, add the reagent and read the luminescence.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the dose-response curves for each single agent and combination using a suitable software (e.g., GraphPad Prism).
-
Calculate the IC50 values for the single agents and the combinations.
-
Protocol 2: Isobologram Analysis and Combination Index (CI) Calculation
This protocol describes how to use the dose-response data to perform an isobologram analysis and calculate the CI.
Procedure:
-
Isobologram Construction:
-
On a graph, plot the concentration of this compound on the x-axis and the concentration of the synergistic partner on the y-axis.
-
Mark the IC50 value of this compound on the x-axis and the IC50 value of the synergistic partner on the y-axis.
-
Draw a straight line connecting these two points. This is the line of additivity.
-
Plot the concentrations of the two drugs in combination that also produce a 50% inhibition (the IC50 values of the combinations).
-
If the combination data points fall below the line of additivity, it indicates synergy. Points on the line indicate an additive effect, and points above the line indicate antagonism.
-
-
Combination Index (CI) Calculation (Chou-Talalay Method):
-
The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 (this compound) and drug 2 (synergistic partner) in combination that elicit a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that would be required to produce the same effect.
-
-
A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure thorough mixing of the cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS. |
| Inconsistent or non-reproducible synergy results | - Fluctuation in experimental conditions (e.g., incubation time, temperature, CO₂ levels)- Cell line instability or high passage number- Issues with drug stability or preparation | - Standardize all experimental parameters and document them carefully.- Use cells with a consistent and low passage number. Thaw a fresh vial of cells if necessary.- Prepare fresh drug dilutions for each experiment. Store stock solutions appropriately. |
| Calculated CI is close to 1 (additive) when synergy is expected | - Suboptimal concentration range tested- Incorrect ratio of the two drugs in combination- The two drugs may indeed have an additive, not synergistic, effect under the tested conditions | - Test a broader range of concentrations for both single agents and the combination.- Experiment with different fixed ratios of the two drugs.- Re-evaluate the underlying biological hypothesis for the expected synergy. |
| Antagonistic effect (CI > 1) observed unexpectedly | - Negative drug-drug interaction- Off-target effects of one or both drugs at higher concentrations | - Investigate potential mechanisms of antagonism.- Test lower concentrations of the drugs in combination. |
Visualizations
Caption: DNA-PK signaling pathway in the non-homologous end joining (NHEJ) DNA repair process and the inhibitory action of this compound.
Caption: Experimental workflow for determining synergistic effects of this compound in combination with another agent.
Caption: Logical relationship between experimental data, analysis methods, and interpretation of drug interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Calculation of the Combination Index (CI) [bio-protocol.org]
- 5. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mass-action law based algorithm for cost-effective approach for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 10. Isobologram | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. mythreyaherbal.com [mythreyaherbal.com]
Technical Support Center: Troubleshooting Off-Target Effects of BAY-8400 in Cellular Assays
Welcome to the technical support center for researchers utilizing BAY-8400 in cellular assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects of this selective DNA-dependent protein kinase (DNA-PK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2][3] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound prevents the repair of DSBs, which can lead to synergistic anti-tumor effects when combined with DNA-damaging agents like radiotherapy.[4][5]
Q2: What are the known on-target and potential off-target activities of this compound?
A2: The primary on-target activity of this compound is the inhibition of DNA-PK, with a biochemical IC50 of 81 nM.[1][3] However, like many kinase inhibitors, this compound can exhibit activity against other kinases, especially at higher concentrations. Biochemical assays have shown that this compound also inhibits PI3Kβ (IC50: 117 nM) and ATR (IC50: 394 nM) in a similar order of magnitude to DNA-PK.[4] It is highly selective against other related kinases like ATM (IC50: 19300 nM) and mTOR (IC50: 1910 nM).[4] In cellular assays, a more than 15-fold selectivity for DNA-PK over PI3K and more than 34-fold selectivity over ATR has been observed.[4]
Q3: Why is the cellular IC50 of this compound sometimes lower than its biochemical IC50?
A3: A lower cellular IC50 compared to the biochemical IC50 can sometimes indicate off-target effects that contribute to the observed cellular phenotype. It could also be due to factors like compound accumulation within the cell or context-dependent target engagement. It is a crucial observation that warrants further investigation to ensure the observed effects are primarily due to the inhibition of DNA-PK.
Q4: What is a recommended maximum concentration for using this compound in cellular assays to minimize off-target effects?
A4: Based on observations of its activity and selectivity profile, some researchers recommend limiting the cellular concentration of this compound to 500 nM to reduce the likelihood of engaging off-targets. However, the optimal concentration is cell-line and assay-dependent, and a dose-response experiment is always recommended.
Troubleshooting Guide
This section provides guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or unexpected phenotypic results.
Your experiment with this compound is yielding variable results or a phenotype that is not consistent with known DNA-PK inhibition.
-
Troubleshooting Steps:
-
Confirm Compound Integrity and Concentration: Ensure the compound is properly stored and that the stock solution concentration is accurate. Prepare fresh dilutions for each experiment.
-
Perform a Dose-Response Analysis: A hallmark of on-target activity is a clear dose-dependent effect. The potency of this compound in producing the phenotype should correlate with its potency for inhibiting DNA-PK.
-
Use a Rescue Experiment: If the observed phenotype is due to on-target DNA-PK inhibition, overexpression of DNA-PKcs might rescue the effect, requiring a higher concentration of this compound to achieve the same outcome.
-
Employ a Structurally Unrelated DNA-PK Inhibitor: Use another well-characterized DNA-PK inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Issue 2: Observed cellular effect does not correlate with DNA damage.
You observe a cellular response to this compound even in the absence of induced DNA damage, suggesting a potential off-target mechanism.
-
Troubleshooting Steps:
-
Assess Basal DNA Damage: Some cell lines have high endogenous levels of DNA damage. Measure the basal levels of γH2AX, a marker of DSBs, in your untreated cells.
-
Investigate PI3K/AKT Pathway Inhibition: Since this compound has known activity against PI3Kβ, assess the phosphorylation status of AKT at Serine 473 (pAKT Ser473). A decrease in pAKT levels could indicate off-target PI3K inhibition.
-
Perform a Kinase Panel Screen: To broadly assess off-target effects, consider a kinase profiling service to screen this compound against a large panel of kinases at the concentrations used in your experiments.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical IC50 Values of this compound against Key Kinases
| Kinase | IC50 (nM) |
| DNA-PK | 81 |
| PI3Kβ | 117 |
| ATR | 394 |
| mTOR | 1910 |
| ATM | 19300 |
Data compiled from publicly available sources.[4]
Table 2: Cellular Mechanistic Selectivity of this compound
| Cellular Assay | Target Pathway | IC50 (nM) | Selectivity Ratio (Off-target IC50 / DNA-PK IC50) |
| γH2AX phosphorylation (HT-144 cells) | DNA-PK | 69 | - |
| pAKT Ser473 inhibition (MCF-7 cells) | PI3K/mTOR | >1000 | >15 |
Data from cellular assays demonstrating functional selectivity.[4]
Experimental Protocols
Protocol 1: γH2AX Immunofluorescence Assay for On-Target DNA-PK Inhibition
This protocol allows for the visualization and quantification of DNA double-strand breaks, the hallmark of DNA-PK's substrate. A reduction in the repair of these breaks upon treatment with this compound is a direct measure of its on-target activity.
-
Methodology:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Induce DNA Damage (Optional but Recommended): Treat cells with a DNA-damaging agent (e.g., ionizing radiation or etoposide) to induce DSBs.
-
This compound Treatment: Treat cells with a range of this compound concentrations for a specified time. Include a vehicle control (e.g., DMSO).
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block with 5% BSA in PBS to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (phospho-Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
-
Protocol 2: Western Blot for pAKT (Ser473) to Assess Off-Target PI3K Pathway Inhibition
This protocol is designed to investigate the potential off-target effect of this compound on the PI3K/AKT signaling pathway.
-
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of this compound and a positive control (a known PI3K inhibitor) for the desired duration.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against pAKT (Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total AKT to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the relative change in pAKT levels.
-
Visualizations
Caption: Simplified DNA-PK signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
Caption: Experimental workflow for validating potential off-target effects of this compound.
References
Addressing solubility challenges of BAY-8400 in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DNA-PK inhibitor, BAY-8400. The information provided is intended to address common challenges, particularly those related to solubility in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, potent, and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3][4] Its mechanism of action is the inhibition of DNA-PK, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1] The NHEJ pathway is a major DNA damage response mechanism responsible for repairing DNA double-strand breaks. By inhibiting this pathway, this compound can enhance the efficacy of DNA-damaging cancer therapies, such as targeted alpha radiation.[1][5][6]
Q2: What are the reported solubility values for this compound?
A2: There are conflicting reports regarding the solubility of this compound in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions. One source indicates a high solubility of 62.5 mg/mL (approximately 158.88 mM), which may require warming and sonication to achieve.[3] Another source, however, describes its solubility in DMSO as "slightly soluble" at 0.1-1 mg/mL.[7] Its aqueous solubility has been reported as "useful" and more specifically as 99 mg/L at pH 6.5.[5][6] Given this discrepancy, it is recommended to empirically determine the solubility limit for your specific application and lot of this compound.
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: Based on available data, preparing a stock solution in DMSO is the most common starting point. Due to the conflicting solubility reports, it is advisable to start with a conservative approach. A detailed protocol is provided in the "Experimental Protocols" section below. It is crucial to use anhydrous, high-purity DMSO, as hygroscopic DMSO can negatively impact the solubility of compounds.
Q4: My this compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media. What should I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. The "Troubleshooting Guide" section below provides several strategies to address this, including optimizing the final DMSO concentration, using a stepwise dilution method, pre-warming the aqueous medium, and ensuring rapid mixing.
Q5: What is a typical in vivo formulation for this compound?
A5: A previously reported in vivo formulation for oral administration in mice involves a multi-component vehicle. A detailed protocol for preparing this formulation is available in the "Experimental Protocols" section. This formulation is designed to improve the bioavailability of the compound.[5]
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent/Buffer | Reported Solubility | Molar Concentration (approx.) | Source(s) | Notes |
| DMSO | 62.5 mg/mL | 158.88 mM | [3] | May require ultrasonic and warming to 60°C. |
| DMSO | 0.1 - 1 mg/mL | 0.25 - 2.54 mM | [7] | Described as "slightly soluble". |
| Aqueous Buffer (pH 6.5) | 99 mg/L | 0.25 mM | [6] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC₅₀ (µM) | Source(s) |
| DNA-PK | 0.081 | [7] |
| PI3Kβ | 0.117 | [7] |
| ATR | 0.394 | [7] |
| mTOR | 1.91 | [7] |
| ATM | 19.3 | [7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vials or clear vials wrapped in aluminum foil
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to achieve the desired stock concentration. Due to the conflicting solubility reports, starting with a lower concentration (e.g., 10 mM or approximately 3.93 mg/mL) is recommended.
-
Weigh Compound: Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, use a water bath sonicator and gently warm the solution to 37-60°C.[3] Visually inspect the solution to ensure no particulates remain.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For short-term storage (up to one month), -20°C is acceptable; for longer-term storage (up to six months), -80°C is recommended.[1]
Protocol 2: Dilution of this compound DMSO Stock in Aqueous Buffers (for In Vitro Assays)
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Pre-warm Aqueous Medium: Ensure your cell culture medium or experimental buffer is pre-warmed to 37°C. This can aid in maintaining solubility.
-
Calculate Dilutions: Determine the volumes of DMSO stock and aqueous medium needed to achieve the final desired concentration of this compound. Critically, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%, with ≤ 0.1% being preferable for sensitive cell lines).[8]
-
Perform Serial Dilutions (Recommended): To avoid precipitation, perform one or more intermediate dilution steps in the pre-warmed aqueous medium.
-
Example: To prepare a 10 µM final solution from a 10 mM stock with a final DMSO concentration of 0.1%:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium to get a 100 µM solution (DMSO concentration is now 1%).
-
Add 100 µL of this 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM concentration with 0.1% DMSO.
-
-
-
Add Stock to Medium: When adding the DMSO stock (or intermediate dilution) to the aqueous medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid and thorough mixing.
-
Vehicle Control: Always prepare a vehicle control with the same final concentration of DMSO as your experimental samples.
Protocol 3: Preparation of this compound for In Vivo Oral Administration
This protocol is adapted from a formulation used in mouse xenograft models.[5]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure:
-
Prepare a Concentrated Stock in DMSO: First, prepare a concentrated stock solution of this compound in DMSO. For example, to achieve a final dosing solution of 2 mg/mL, you might start with a 20 mg/mL stock in DMSO.
-
Vehicle Preparation: The vehicle consists of a mixture of PEG300, Tween-80, and saline. A common ratio is 40% PEG300, 5% Tween-80, and 55% saline.
-
Formulation Steps: a. Add the required volume of the this compound DMSO stock to the PEG300 and mix thoroughly. b. Add the Tween-80 to the this compound/PEG300 mixture and mix until a clear solution is formed. c. Slowly add the saline to the mixture while continuously mixing to reach the final volume.
-
Example Formulation for a 2 mg/mL Dosing Solution:
-
Start with a 20 mg/mL this compound stock in DMSO.
-
To prepare 1 mL of the final dosing solution:
-
Take 100 µL of the 20 mg/mL this compound stock (this will be 10% of the final volume).
-
Add it to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix well.
-
Add 450 µL of saline and mix well.
-
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Administration: This formulation is suitable for oral gavage. It is recommended to prepare this formulation fresh on the day of use.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| This compound powder does not dissolve in DMSO. | - Insufficient solvent volume.- Low-quality or non-anhydrous DMSO.- Compound has low solubility at room temperature. | - Re-check your calculations to ensure the correct solvent volume was added.- Use fresh, high-purity, anhydrous DMSO.- Gently warm the solution (up to 60°C) and use a water bath sonicator to aid dissolution.[3] |
| Precipitation occurs immediately upon dilution in aqueous buffer. | - The concentration of this compound exceeds its aqueous solubility limit.- The final DMSO concentration is too low to maintain solubility.- Rapid change in solvent polarity. | - Decrease the final concentration of this compound in your assay.- Perform a serial dilution in pre-warmed (37°C) aqueous buffer to gradually decrease the DMSO concentration.[9]- Ensure rapid and thorough mixing when adding the DMSO stock to the aqueous buffer. |
| Precipitation occurs over time in the final aqueous solution. | - The compound is not stable in the aqueous buffer at the experimental temperature.- The presence of other components in the medium (e.g., salts, proteins) is reducing solubility. | - Prepare the final working solution fresh before each experiment.- Assess the stability of this compound in your specific buffer over the time course of your experiment.- Consider if the presence of serum proteins in cell culture media might help maintain solubility. |
| Inconsistent or variable experimental results. | - Incomplete dissolution of the stock solution, leading to inaccurate concentrations.- Precipitation of the compound in the assay wells.- Degradation of the compound in the experimental buffer. | - Before each use, visually inspect the stock solution for any precipitate. If present, warm and sonicate to redissolve.- After preparing the final working solution, visually inspect for any cloudiness or precipitate.- Run a vehicle control with the same final DMSO concentration to ensure observed effects are due to this compound and not the solvent. |
Mandatory Visualizations
Caption: DNA-PK Signaling in the NHEJ Pathway and Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. lifetein.com [lifetein.com]
- 9. emulatebio.com [emulatebio.com]
Technical Support Center: Overcoming Potential Resistance to BAY-8400
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the DNA-PK inhibitor, BAY-8400. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential resistance mechanisms that may be encountered during pre-clinical investigations.
Troubleshooting Guide
This guide addresses specific experimental issues that may indicate the development of resistance to this compound and provides actionable steps to investigate and potentially overcome them.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Decreased sensitivity to this compound in long-term cell culture (IC50 increase) | Upregulation of alternative DNA repair pathways, particularly Homologous Recombination (HR). | 1. Assess HR activity: Perform a RAD51 foci formation assay by immunofluorescence. An increase in RAD51 foci in this compound treated resistant cells compared to parental cells suggests HR upregulation. 2. Western Blot Analysis: Profile the expression levels of key HR proteins (e.g., BRCA1, BRCA2, RAD51). Overexpression in resistant cells is a strong indicator. 3. Combination Therapy: Evaluate the synergistic effect of this compound with PARP inhibitors (e.g., Olaparib). Cells with upregulated HR may be more sensitive to this combination. |
| Inconsistent results in cell viability assays | Issues with assay conditions or cell line stability. | 1. Optimize Seeding Density: Perform a cell titration experiment to determine the optimal cell number for your specific cell line and assay duration. 2. Verify Drug Concentration: Confirm the concentration and stability of your this compound stock solution. 3. Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, which can affect cell growth and drug response. |
| No significant increase in DNA damage markers (e.g., γH2AX) upon this compound treatment in combination with a DNA damaging agent | Altered drug efflux or metabolism. | 1. Drug Efflux Pump Expression: Use Western blot or qPCR to assess the expression of ABC transporters (e.g., ABCB1, ABCG2). 2. Efflux Pump Inhibition: Test the effect of co-treating with known ABC transporter inhibitors (e.g., Verapamil) on this compound efficacy. 3. Metabolite Analysis: If available, use mass spectrometry to analyze the metabolic profile of this compound in sensitive versus resistant cells. |
| Lack of synergy with radiotherapy or chemotherapy | Cell cycle alterations allowing for repair before mitotic entry. | 1. Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of resistant cells compared to parental cells after treatment. 2. Investigate Checkpoint Proteins: Assess the expression and phosphorylation status of key cell cycle checkpoint proteins (e.g., Chk1, Chk2) by Western blot. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PK is a key component of the Non-Homologous End Joining (NHEJ) pathway, which is a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2] By inhibiting DNA-PK, this compound prevents the repair of DSBs, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often more reliant on specific DNA repair pathways.
Q2: What are the most likely mechanisms of acquired resistance to this compound?
A2: The most probable mechanism of acquired resistance to DNA-PK inhibitors like this compound is the upregulation of alternative DNA double-strand break repair pathways.[3][4][5] The primary compensatory pathway is Homologous Recombination (HR), which can take over the repair of DSBs when NHEJ is inhibited.[6][7] Increased expression or activity of key HR proteins such as BRCA1, BRCA2, and RAD51 can lead to reduced efficacy of this compound. Other potential, though less common, mechanisms could include increased drug efflux through ABC transporters or alterations in the DNA-PKcs protein itself that prevent drug binding.
Q3: How can I experimentally confirm that Homologous Recombination is upregulated in my this compound resistant cell line?
A3: You can use several methods to confirm the upregulation of HR:
-
RAD51 Foci Formation Assay: An increase in the number of nuclear RAD51 foci, detectable by immunofluorescence microscopy, following DNA damage is a hallmark of active HR.
-
Western Blotting: Analyze the protein levels of key HR factors like RAD51, BRCA1, and BRCA2. A significant increase in their expression in resistant cells compared to the parental line is a strong indicator.
-
Functional Assays: Utilize reporter assays, such as DR-GFP, that directly measure the frequency of HR-mediated repair.
Q4: If my cells have developed resistance through HR upregulation, what is a rational combination strategy?
A4: A rational strategy is to co-administer this compound with a PARP (Poly (ADP-ribose) polymerase) inhibitor. Tumors with high HR activity are often sensitive to PARP inhibitors, a concept known as synthetic lethality. By inhibiting both NHEJ (with this compound) and a key component of single-strand break repair and HR (with a PARP inhibitor), you can induce a high level of un-repaired DNA damage, leading to cell death.
Q5: Are there any known biomarkers that could predict sensitivity to this compound?
A5: While specific biomarkers for this compound are still under investigation, tumors with pre-existing defects in HR (e.g., mutations in BRCA1 or BRCA2) are predicted to be more sensitive to DNA-PK inhibitors. In these "HR-deficient" tumors, the cells are heavily reliant on the NHEJ pathway for DNA repair, making them particularly vulnerable to DNA-PK inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Cell culture medium
-
This compound
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[8][9][10]
Western Blot for DNA Repair Proteins
This protocol is to assess the expression levels of proteins involved in DNA repair pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RAD51, anti-BRCA1, anti-DNA-PKcs, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[11][12]
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol can be used to investigate the interaction between DNA-PKcs and other proteins.
Materials:
-
Non-denaturing lysis buffer
-
Antibody for the protein of interest (e.g., anti-DNA-PKcs)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Lyse cells in a non-denaturing lysis buffer to preserve protein complexes.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners.[13][14][15]
Visualizations
Caption: Mechanism of action of this compound in the NHEJ pathway.
Caption: Upregulation of HR as a resistance mechanism to this compound.
Caption: Workflow for investigating suspected HR-mediated resistance.
References
- 1. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repair Pathway Choices and Consequences at the Double-Strand Break - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repair of DNA double-strand breaks by mammalian alternative end-joining pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Repair of DNA double-strand breaks by mammalian alternative end-joining pathways | Semantic Scholar [semanticscholar.org]
- 5. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Frontiers | Regulators of homologous recombination repair as novel targets for cancer treatment [frontiersin.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 15. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
Best practices for long-term storage and stability of BAY-8400
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage, stability, and handling of BAY-8400, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound is stable for at least four years.[1] For shorter periods, storage at 0 - 4°C is acceptable for days to weeks.[2] The product should be kept dry and protected from light.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a suitable organic solvent such as DMSO.[3][4] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to product degradation.[4][5] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5]
Q3: What is the solubility of this compound in common solvents?
A3: this compound has been reported to have useful aqueous solubility.[6] For preparing stock solutions, DMSO is a commonly used solvent.[3][4] One supplier suggests a protocol for an in vivo formulation that involves dissolving this compound in a mixture of DMSO, PEG300, Tween-80, and saline to achieve a clear solution.[4]
Q4: Is this compound sensitive to light?
Storage and Stability Data
| Parameter | Condition | Duration | Stability |
| Solid Form | -20°C | ≥ 4 years | Stable[1] |
| 0 - 4°C | Days to Weeks | Short-term stable[2] | |
| Stock Solution (in DMSO) | -80°C | 6 months | Stable[3][4] |
| -20°C | 1 month | Stable[3][4] | |
| 4°C | 2 weeks | Short-term stable[3] |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer or Cell Culture Media | Poor aqueous solubility of the compound or exceeding the solubility limit. | - Prepare a high-concentration stock solution in 100% DMSO. - When diluting into aqueous solutions, do so gradually while vortexing. - Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. - Consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo studies, as suggested by some suppliers.[4] - To aid dissolution, you can gently warm the solution to 37°C and use sonication in an ultrasonic bath.[5] |
| Loss of Compound Activity in Experiments | - Improper Storage: Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation. - Instability in Assay Buffer: The compound may not be stable in the specific buffer conditions (e.g., pH, presence of certain additives) over the course of the experiment. | - Always aliquot stock solutions and store them at the recommended temperatures (-20°C or -80°C).[4][5] - Prepare fresh dilutions from a frozen stock for each experiment. - If instability in the assay buffer is suspected, perform a time-course experiment to assess the stability of this compound under your specific assay conditions. |
| Inconsistent or Non-reproducible Results | - Inaccurate Pipetting: Inaccurate dispensing of the compound, especially at low concentrations. - Compound Adsorption: The compound may adsorb to plasticware. - Cell Line Variability: Different cell lines may exhibit varying sensitivity to the inhibitor. | - Use calibrated pipettes and ensure thorough mixing of solutions. - Consider using low-retention plasticware. - Perform dose-response experiments for each new cell line to determine the optimal concentration range. |
Experimental Protocols
Stability-Indicating HPLC Method (General Protocol for Triazoloquinoxaline Analogs)
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of this compound. Method optimization will be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M acetate buffer, pH 4.5) and an organic solvent (e.g., acetonitrile).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral scan of this compound (a wavelength around 260 nm may be appropriate based on similar structures).[7]
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject this compound solutions to stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid compound at 80°C for 48 hours.
-
Photolytic: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
DNA-PK Cellular Assay to Assess this compound Activity
This protocol describes a general method to evaluate the inhibitory effect of this compound on DNA-PK activity in a cellular context by measuring the phosphorylation of a downstream target.
-
Cell Culture: Plate a suitable cancer cell line (e.g., a line known to have active DNA-PK signaling) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for a predetermined time (e.g., 1-2 hours). Include a DMSO vehicle control.
-
Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent such as ionizing radiation (e.g., 10 Gy) or a radiomimetic chemical (e.g., bleomycin).
-
Cell Lysis: After a short incubation period (e.g., 30-60 minutes) to allow for DNA repair signaling, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of DNA-PK Activity: Measure the phosphorylation of a downstream DNA-PK target, such as H2AX at Ser139 (γH2AX), using an appropriate method like:
-
In-Cell Western/Immunofluorescence: Fix and permeabilize the cells in the plate and probe with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Quantify the fluorescence intensity.
-
Western Blot: Collect the cell lysates, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against γH2AX and a loading control (e.g., total H2AX or GAPDH).
-
-
Data Analysis: Normalize the γH2AX signal to the loading control and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
Visualizations
References
Technical Support Center: Enhancing the Therapeutic Window of BAY-8400 Combination Therapy
Welcome to the technical support center for BAY-8400 combination therapy. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues to enhance the therapeutic window of this compound in combination with other anti-cancer agents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the rationale for its use in combination therapy?
A1: this compound is an orally active and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1] DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[2] By inhibiting DNA-PK, this compound prevents cancer cells from repairing DNA damage induced by other agents, such as radiotherapy or certain chemotherapeutics. This leads to an accumulation of lethal DNA damage, enhancing the anti-tumor effect of the combination partner and potentially widening the therapeutic window.[2][3]
Q2: What types of therapies are expected to have a synergistic effect with this compound?
A2: Therapies that induce DNA double-strand breaks are the most promising candidates for synergistic combinations with this compound. Preclinical studies have demonstrated significant synergy between this compound and targeted alpha therapies, which cause complex and difficult-to-repair DSBs.[2][3] Other potential combination partners include ionizing radiation and chemotherapeutic agents known to cause DNA damage.
Q3: What are the potential on-target and off-target toxicities associated with this compound combination therapy?
A3: On-target toxicity may arise from the potentiation of DNA damage in normal tissues that are also affected by the combination partner (e.g., radiation-induced mucositis). Off-target effects of this compound itself are less characterized in publicly available literature, but as with other kinase inhibitors, potential off-target activities should be considered.[4] Careful dose-finding studies and monitoring for unexpected adverse events in preclinical models are crucial.
Q4: What biomarkers can be used to assess the efficacy and toxicity of this compound combination therapy?
A4:
-
Efficacy Biomarkers:
-
Pharmacodynamic (PD) Marker: Phosphorylation of H2AX at serine 139 (γH2AX) is a well-established marker of DNA double-strand breaks. Inhibition of DNA-PK by this compound is expected to lead to a sustained elevation of γH2AX levels in tumor cells following treatment with a DNA-damaging agent.[5]
-
Tumor Growth Inhibition: In vivo, the tumor growth inhibition (TGI) and tumor growth delay are key efficacy endpoints.[2]
-
-
Toxicity Biomarkers:
-
General Health: Monitoring body weight, clinical signs of distress, and complete blood counts in animal models is essential.
-
Tissue-Specific Markers: Depending on the combination partner, specific biomarkers for organ toxicity (e.g., liver function tests, kidney function tests) should be monitored.
-
Troubleshooting Guides
Issue 1: Suboptimal or No Synergy Observed in In Vitro Assays
Possible Causes and Troubleshooting Steps:
-
Incorrect Dosing and Scheduling:
-
Verify IC50 values: Determine the IC50 of each agent individually in your specific cell line.
-
Optimize concentration range: Test a wide range of concentrations for both this compound and the combination partner, bracketing the individual IC50 values.
-
Evaluate different scheduling: The timing of drug administration can be critical. Test simultaneous administration versus sequential administration (e.g., pre-treating with this compound before the DNA-damaging agent).
-
-
Inappropriate Cell Line:
-
Confirm DNA repair pathway dependency: The cell line used should be dependent on the NHEJ pathway for DNA repair. Cells with deficiencies in other DNA repair pathways, such as homologous recombination (e.g., BRCA1/2 mutations), may exhibit different sensitivities.
-
-
Assay-Specific Issues:
-
Endpoint measurement: Ensure the assay endpoint (e.g., cell viability, apoptosis) is measured at an appropriate time point to capture the synergistic effect.
Issue 2: Excessive Toxicity in In Vivo Models
Possible Causes and Troubleshooting Steps:
-
Overlapping Toxicities:
-
Dose de-escalation: Reduce the dose of one or both agents in the combination.
-
Modify treatment schedule: Introduce drug-free holidays or alter the frequency of administration to allow for normal tissue recovery.
-
-
Pharmacokinetic Interactions:
-
Evaluate drug metabolism: this compound has shown moderate metabolic stability in human and rat hepatocytes and low stability in mouse hepatocytes.[3] Consider potential interactions with the combination partner that could alter the metabolism and exposure of either drug.
-
-
Off-Target Effects:
-
Monitor for unexpected toxicities: Carefully observe animals for any unusual clinical signs.
-
Histopathological analysis: Conduct thorough histopathological examination of major organs to identify potential off-target toxicities.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DNA-PK IC50 | - | 81 nM | [1] |
| γH2AX IC50 | HT-144 | 69 nM | [2] |
Table 2: In Vivo Efficacy of this compound in Combination with PSMA-TTC in LNCaP Xenograft Model
| Treatment Group | Dosing Schedule | T/C Area Ratio | Reference |
| Vehicle Control | Daily oral gavage | - | [2] |
| This compound Monotherapy | 150 mg/kg, daily oral gavage | 0.76 | [2] |
| PSMA-TTC Monotherapy | 150 kBq/kg, single injection | 0.38 | [2] |
| This compound + PSMA-TTC | 150 mg/kg this compound daily + 150 kBq/kg PSMA-TTC single injection | 0.22 | [2] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using a Cell Viability Assay
-
Cell Plating: Seed the cancer cell line of interest in 96-well plates at a predetermined optimal density.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination partner in culture medium.
-
Treatment:
-
Single Agent: Treat cells with a range of concentrations of this compound or the combination partner alone.
-
Combination: Treat cells with a matrix of concentrations of both drugs, typically at a fixed ratio.
-
-
Incubation: Incubate the plates for a duration appropriate for the cell line and drugs being tested (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Use software such as CompuSyn or CalcuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Mandatory Visualizations
Caption: Signaling pathway of this compound in combination with a DNA damaging agent.
Caption: General experimental workflow for evaluating this compound combination therapy.
Caption: Logical workflow for troubleshooting suboptimal in vitro synergy.
References
Fine-tuning experimental protocols for BAY-8400 to reduce variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals fine-tune experimental protocols for BAY-8400 and reduce variability in their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, potent, and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[1][2][3][4] Its IC50 value for DNA-PK is 81 nM.[1][2][3][4] this compound functions by blocking the non-homologous end joining (NHEJ) pathway, a major pathway for the repair of DNA double-strand breaks (DSBs).[5] By inhibiting DNA-PK, this compound prevents the repair of DSBs, which can lead to increased efficacy of DNA-damaging agents like radiotherapy and certain chemotherapeutics in cancer cells.[5][6]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1][3][4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[4]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO.[4] For a 62.5 mg/mL concentration (158.88 mM), ultrasonic warming and heating to 60°C may be necessary to fully dissolve the compound.[4] It is important to select an appropriate solvent to prepare the stock solution based on the specific experimental requirements.[4]
Q4: What are the known off-target effects of this compound?
A4: While this compound is highly selective for DNA-PK, it can inhibit other related kinases at higher concentrations. Notably, it shows inhibitory activity against PI3Kβ (IC50: 117 nM) and ATR (IC50: 394 nM).[7] It is significantly less potent against other kinases like ATM (IC50: 19300 nM) and mTOR (IC50: 1910 nM).[7] Researchers should consider these off-target effects when designing experiments and interpreting results, especially at higher concentrations of this compound.
Troubleshooting Guides
Biochemical DNA-PK Kinase Assay
Q: My DNA-PK kinase assay is showing high background signal. What could be the cause?
A: High background in a kinase assay can obscure the true signal. Potential causes and solutions include:
-
Contaminated Reagents: ATP solutions, buffers, or the DNA-PK enzyme itself may be contaminated.
-
Solution: Use fresh, high-purity reagents. Prepare fresh ATP and buffer solutions for each experiment.
-
-
Suboptimal Reagent Concentrations: The concentrations of ATP, substrate, or detection reagents may be too high.
-
Solution: Titrate each reagent to determine the optimal concentration that provides a good signal-to-noise ratio without increasing the background.
-
-
Prolonged Reaction Time: Extended incubation times for the kinase reaction or signal detection can lead to non-enzymatic signal generation.
-
Solution: Perform a time-course experiment to identify the linear range for both the kinase reaction and the detection step.
-
Q: The results from my DNA-PK kinase assay are not reproducible. How can I improve consistency?
A: Poor reproducibility can stem from several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability.
-
Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions.
-
-
Temperature Fluctuations: Kinase activity is highly sensitive to temperature.
-
Solution: Ensure all reagents and assay plates are at a stable and uniform temperature before initiating the reaction. Use a temperature-controlled incubator.
-
-
Reagent Instability: The DNA-PK enzyme and ATP can degrade over time, especially at room temperature.
-
Solution: Prepare reagents fresh and keep them on ice until use. For longer experiments, consider the stability of all components at the assay temperature.
-
-
Insufficient Mixing: Inadequate mixing of reagents in the wells can lead to uneven reaction rates.
-
Solution: Mix the plate gently on a plate shaker after adding each reagent.
-
Cellular γH2AX Immunofluorescence Assay
Q: I am observing weak or no γH2AX signal in my immunofluorescence assay after treatment with a DNA-damaging agent and this compound.
A: A weak or absent signal can be due to several issues in the protocol:
-
Ineffective Fixation: Inadequate or improper fixation can lead to poor preservation of the γH2AX foci.
-
Solution: Ensure the use of fresh, high-quality fixative (e.g., 4% paraformaldehyde). Optimize fixation time.
-
-
Insufficient Permeabilization: The antibodies may not be able to access the nuclear proteins if the cells are not properly permeabilized.
-
Solution: Use an appropriate permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for an adequate amount of time.
-
-
Suboptimal Antibody Concentration: The primary or secondary antibody concentrations may be too low.
-
Solution: Titrate the primary and secondary antibodies to determine the optimal working concentration.
-
-
Inactive Primary Antibody: The primary antibody may have lost its activity due to improper storage.
-
Solution: Store antibodies according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. Test the antibody on a positive control sample.
-
Q: My γH2AX immunofluorescence images have high background, making it difficult to quantify foci.
A: High background can be caused by several factors:
-
Insufficient Blocking: Inadequate blocking can lead to non-specific binding of antibodies.
-
Solution: Increase the blocking time and/or try a different blocking agent (e.g., 5% BSA or normal goat serum in PBST).
-
-
Antibody Concentration Too High: Excessively high concentrations of primary or secondary antibodies can result in non-specific binding.
-
Solution: Reduce the concentration of the antibodies.
-
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background.
-
Solution: Increase the number and duration of washing steps with PBST.
-
-
Autofluorescence: Some cell types or fixatives can exhibit autofluorescence.
-
Solution: Include an unstained control to assess autofluorescence. If problematic, consider using a different fixative or a commercial autofluorescence quenching reagent.
-
Cell Viability Assays (MTT/MTS)
Q: My cell viability assay results show high variability between replicate wells.
A: High variability in cell viability assays can arise from:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension between plating. Pay attention to the "edge effect" in 96-well plates by not using the outer wells or filling them with media only.
-
-
Compound Precipitation: this compound, like many small molecules, may precipitate at high concentrations in aqueous media.
-
Solution: Check the solubility of this compound in your final assay medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
-
Incomplete Formazan Solubilization (MTT assay): If the purple formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.
-
Solution: Ensure complete dissolution of the formazan crystals by adding an adequate volume of solubilization solution (e.g., DMSO) and mixing thoroughly on a plate shaker.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target Kinase | IC50 (nM) |
| DNA-PK | 81 |
| PI3Kβ | 117 |
| ATR | 394 |
| mTOR | 1910 |
| ATM | 19300 |
Data compiled from multiple sources.[1][2][3][4][7]
Experimental Protocols
DNA-PK Kinase Assay Protocol (ADP-Glo™ Format)
This protocol is adapted from a general luminescent kinase assay and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare DNA-PK Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 1X DNA-PK Activation Buffer; 50μM DTT.[8]
-
Dilute DNA-PK enzyme, DNA-PK peptide substrate, and ATP in the Kinase Buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute in Kinase Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the this compound dilution or vehicle control (DMSO).
-
Add 2 µl of the diluted DNA-PK enzyme.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.[8]
-
-
Signal Detection (ADP-Glo™):
Cellular γH2AX Immunofluorescence Staining Protocol
This protocol provides a general framework for detecting DNA double-strand breaks.
-
Cell Culture and Treatment:
-
Seed cells on coverslips or in chamber slides and allow them to adhere overnight.
-
Treat cells with a DNA-damaging agent (e.g., ionizing radiation or etoposide) in the presence or absence of this compound for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in the blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Visualizations
Caption: DNA Damage Response Pathway and the action of this compound.
Caption: Experimental workflow for γH2AX immunofluorescence assay.
References
- 1. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. promega.com [promega.com]
Validation & Comparative
Comparing the efficacy of BAY-8400 to other DNA-PK inhibitors like AZD7648
For Researchers, Scientists, and Drug Development Professionals
The inhibition of DNA-dependent protein kinase (DNA-PK) has emerged as a promising strategy in cancer therapy, primarily through its role in sensitizing tumor cells to DNA-damaging agents like radiotherapy and chemotherapy. DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting this pathway, cancer cells become more susceptible to the cytotoxic effects of treatments that induce DSBs. This guide provides a detailed comparison of two prominent DNA-PK inhibitors, BAY-8400 and AZD7648, offering a comprehensive overview of their efficacy supported by experimental data.
At a Glance: Key Efficacy and Specificity Data
The following tables summarize the key quantitative data for this compound and AZD7648, providing a direct comparison of their biochemical potency and cellular activity.
| Inhibitor | Biochemical IC50 (DNA-PK) | Cellular IC50 (DNA-PK Autophosphorylation) | Selectivity Profile | Oral Bioavailability |
| This compound | 81 nM[1][2][3] | 69 nM (γH2AX in HT-144 cells) | Selective against a panel of other kinases. | Orally active with demonstrated bioavailability across species.[2] |
| AZD7648 | 0.6 nM[4][5][6] | 92 nM (pS2056 in A549 cells)[5][6] | >100-fold selectivity against many closely related kinases, including PI3Ks.[4][5][6] | Orally bioavailable with predictable pharmacokinetics.[6][7] |
| Table 1: Comparison of Biochemical and Cellular Potency. |
| Inhibitor | Combination Therapy | In Vivo Efficacy |
| This compound | Synergistically enhances the efficacy of radiotherapeutics and targeted alpha therapies.[8] | In combination with a PSMA-targeted thorium-227 conjugate, increased antitumor efficacy in a human prostate tumor xenograft model. |
| AZD7648 | Enhances the activity of radiation, chemotherapy (doxorubicin), and PARP inhibitors (olaparib).[9] | Induces sustained tumor regressions in xenograft and patient-derived xenograft (PDX) models when combined with radiation or olaparib.[9] |
| Table 2: Summary of In Vitro and In Vivo Efficacy in Combination Therapies. |
Delving Deeper: Mechanism of Action
Both this compound and AZD7648 are ATP-competitive inhibitors of the DNA-PK catalytic subunit (DNA-PKcs).[7] By binding to the ATP-binding pocket of the enzyme, they prevent the phosphorylation of downstream targets, thereby disrupting the NHEJ pathway. This inhibition of DNA repair leads to an accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols: A Closer Look at the Methodology
To ensure a thorough and objective comparison, it is crucial to understand the experimental protocols used to evaluate these inhibitors. Below are detailed methodologies for key assays.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound or AZD7648 for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
DNA Damage (γH2AX) Assay
This immunofluorescence-based assay detects the phosphorylation of histone H2AX at serine 139 (γH2AX), a marker for DNA double-strand breaks.
Protocol:
-
Cell Treatment: Seed cells on coverslips and treat with the DNA-PK inhibitor for 1 hour, followed by induction of DNA damage (e.g., irradiation).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Capture images using a fluorescence microscope and quantify the number of γH2AX foci per cell.
Conclusion
Both this compound and AZD7648 are potent and selective inhibitors of DNA-PK with demonstrated efficacy in preclinical models, particularly in combination with DNA-damaging therapies. AZD7648 exhibits a significantly lower biochemical IC50, suggesting higher potency at the enzymatic level. However, both compounds show comparable cellular activity in the nanomolar range.
The choice between these inhibitors for research and development will likely depend on the specific cancer type, the combination therapy being considered, and further clinical data on their respective safety and pharmacokinetic profiles. This guide provides a foundational comparison to aid researchers in their evaluation of these promising therapeutic agents.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. Tumor Cell Proliferation Assay - Creative Proteomics [creative-proteomics.com]
- 4. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BAY-8400's Performance Against Related Kinases with Supporting Experimental Data.
This compound is a novel and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1] Its development originated from a screening campaign for Ataxia Telangiectasia and Rad3-related protein (ATR) inhibitors, which identified a hit with activity against ATR, ATM, and DNA-PK.[2] Subsequent lead optimization focused on improving potency and selectivity, leading to the discovery of this compound.[2] This guide provides a detailed comparison of this compound's selectivity against the closely related phosphatidylinositol 3-kinase-related kinases (PIKKs), ATM and ATR, alongside other DNA-PK inhibitors.
Comparative Selectivity Profile
The inhibitory activity of this compound and alternative compounds against DNA-PK, ATM, and ATR has been evaluated in biochemical assays, which measure the direct effect of the inhibitor on purified enzyme activity. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency, with lower values indicating greater potency.
As shown in the table below, this compound demonstrates potent inhibition of DNA-PK with a biochemical IC50 of 81 nM.[2][3] Importantly, it exhibits high selectivity against the related kinase ATM, with an IC50 of 19300 nM, representing a greater than 200-fold selectivity for DNA-PK over ATM.[2][3] While more potent against ATR (IC50: 394 nM) than ATM, this compound still maintains a notable selectivity for DNA-PK.[2][3]
In cellular assays, which are considered more physiologically relevant, this compound showed good selectivity against PI3K and ATR, with ratios of IC50 values (PI3K/DNA-PK and ATR/DNA-PK) greater than 15 and 34, respectively.[2][3]
For comparison, AZD7648 is a highly potent DNA-PK inhibitor with a biochemical IC50 of 0.6 nM.[2][4] It is reported to be very selective for DNA-PK over a range of kinases including ATM and ATR.[2] Cellular assays demonstrated that AZD7648 has a greater than 90-fold selectivity over ATM and ATR.[5] Peposertib (M3814) and VX-984 are also potent and selective DNA-PK inhibitors currently under investigation.[1][6][7][8]
| Compound | Target Kinase | Biochemical IC50 (nM) |
| This compound | DNA-PK | 81 [2][3] |
| ATM | 19300 [2][3] | |
| ATR | 394 [2][3] | |
| mTOR | 1910 [2][3] | |
| PI3Kβ | 117 [2][3] | |
| AZD7648 | DNA-PK | 0.6[2][4] |
| ATM | >100-fold selective vs DNA-PK[1] | |
| ATR | >100-fold selective vs DNA-PK[1] |
Signaling Pathway Context
ATM and ATR are crucial kinases that, along with DNA-PK, orchestrate the DNA Damage Response (DDR).[6] ATM is primarily activated by DNA double-strand breaks (DSBs), while ATR responds to replication stress and single-strand DNA.[6] Both kinases initiate signaling cascades that lead to cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[6] The close relationship between these kinases necessitates the development of highly selective inhibitors to avoid off-target effects and to precisely probe their individual functions.
Experimental Protocols
The determination of kinase selectivity is paramount in drug discovery. The IC50 values presented in this guide were determined using established biochemical and cellular assays.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibition is measured by the reduction in this activity in the presence of the test compound.[3]
General Protocol:
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted to various concentrations.
-
Kinase Reaction Setup: Purified kinase (e.g., DNA-PK, ATM, or ATR) and its specific substrate are added to the wells of a microplate. The diluted compound is then added to these wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate or the amount of ADP produced is measured. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays (e.g., TR-FRET).[3]
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to controls. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
Cellular Mechanistic Assays
These assays assess the inhibitor's activity within a cellular context, providing more physiologically relevant data. For PIKK inhibitors, common assays involve measuring the phosphorylation of downstream targets.
-
γH2AX Phosphorylation Assay: This assay measures the formation of phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.[2] Inhibition of DNA-PK, ATM, or ATR can affect the levels of γH2AX. The assay is typically performed by treating cells with a DNA damaging agent to induce DSBs, followed by incubation with the inhibitor. The levels of γH2AX are then quantified using immunofluorescence microscopy or flow cytometry.[9][10]
-
pAkt Ser473 Inhibition Assay: This assay is used to assess the off-target effects on the PI3K/mTOR signaling pathway.[2] It measures the phosphorylation of Akt at serine 473, a key downstream event in this pathway. Cells are treated with the inhibitor, and the levels of phosphorylated Akt are measured, often by ELISA or Western blotting.[11][12]
Conclusion
The available data demonstrates that this compound is a potent inhibitor of DNA-PK with substantial selectivity over the related kinase ATM in biochemical assays.[2][3] While it shows some activity against ATR, it maintains a favorable selectivity profile for its primary target, DNA-PK.[2][3] When compared to other DNA-PK inhibitors like AZD7648, which exhibits exceptionally high potency and selectivity, this compound represents a valuable tool for studying the specific roles of DNA-PK in DNA repair and for potential therapeutic applications. The rigorous evaluation of kinase selectivity through both biochemical and cellular assays is crucial for the development of targeted cancer therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-PK inhibitor peposertib enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase Ib Study of the DNA-PK Inhibitor Peposertib Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytometric Analysis of DNA Damage: Phosphorylation of Histone H2AX as a Marker of DNA Double-Strand Breaks (DSBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mesoscale.com [mesoscale.com]
- 12. pAkt [bio-protocol.org]
Head-to-Head Comparison of BAY-8400 and M3814 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two prominent DNA-dependent protein kinase (DNA-PK) inhibitors: BAY-8400 and M3814 (also known as peposertib or nedisertib). The information presented is based on publicly available experimental data.
At a Glance: Key Preclinical Characteristics
| Feature | This compound | M3814 |
| Mechanism of Action | Potent and selective inhibitor of DNA-PK | Potent and selective inhibitor of DNA-PK |
| Primary Indication (Preclinical) | Combination with targeted alpha therapies for prostate cancer | Combination with radiotherapy and chemotherapy for various solid tumors |
Data Presentation
Biochemical and Cellular Potency
| Parameter | This compound | M3814 |
| DNA-PK Biochemical IC50 | 81 nM[1] | < 3 nM[2] |
| Cellular DNA-PK Inhibition IC50 | 69 nM (γH2AX, HT-144 cells)[1] | 100-500 nM (pDNA-PK, various cell lines)[3] |
Kinase Selectivity
This compound Kinase Selectivity Profile [1]
| Kinase | Biochemical IC50 (nM) |
| DNA-PK | 81 |
| PI3Kβ | 117 |
| ATR | 394 |
| mTOR | 1910 |
| ATM | 19300 |
M3814 has been described as having a wide margin of selectivity against the closest members of the PI3K family and was practically inactive when tested against a large panel of other kinases. However, a directly comparable IC50 table is not publicly available.
Preclinical Pharmacokinetics in Mice
| Parameter | This compound | M3814 |
| Administration Route | Intravenous (IV) and Oral (PO) | Oral (PO) |
| Clearance | High (8.1 L/h/kg, IV)[1] | Data not directly comparable |
| Volume of Distribution | High (3.7 L/kg, IV)[1] | Data not directly comparable |
| Half-life (t½) | Short (0.68 h, IV)[1] | Data not directly comparable |
| Oral Bioavailability | Not reported for mice | Orally bioavailable[4] |
In Vivo Efficacy in Xenograft Models
| Model | Compound | Treatment | Key Findings |
| LNCaP (Prostate Cancer) | This compound | Monotherapy and in combination with PSMA-targeted thorium-227 conjugate | Monotherapy showed little antitumor efficacy. Combination treatment significantly increased antitumor efficacy[1]. |
| FaDu (Head and Neck Cancer) | M3814 | In combination with fractionated radiation | Strongly potentiated the antitumor activity of radiation, leading to complete tumor regression at non-toxic doses[5][6]. |
| NCI-H460 (NSCLC) | M3814 | In combination with fractionated radiation | Reduced tumor growth in combination with radiation[6]. |
| Ovarian Cancer Models | M3814 | In combination with topoisomerase II inhibitors | Showed enhanced activity in combination with pegylated liposomal doxorubicin (PLD)[7]. |
| Cervical Cancer Model | M3814 | In combination with radiation | Associated with a consistent and significant reduction in tumor burden[8]. |
| AML Models (MV4-11, HL-60) | M3814 | In combination with Mylotarg | Demonstrated increased efficacy and significantly improved survival benefit[9]. |
Experimental Protocols
This compound: LNCaP Xenograft Model[1][10]
-
Cell Culture: LNCaP cells are cultured under standard aseptic conditions.
-
Animal Model: Severe combined immunodeficient (SCID) mice are used.
-
Tumor Implantation: 1 x 10⁶ LNCaP cells are injected subcutaneously into the flank of each mouse in a 1:1 mixture with Matrigel.
-
Treatment Initiation: Treatment begins when tumors become palpable.
-
Dosing: this compound is administered daily via oral gavage at 150 mg/kg. For combination studies, a single injection of PSMA-targeted thorium-227 conjugate is given on day 0.
-
Monitoring: Tumor volume is measured twice weekly. Body weight is also monitored.
-
Endpoint: The study is concluded based on tumor volume or other ethical considerations.
M3814: FaDu Xenograft Model[5][11]
-
Cell Culture: FaDu cells are cultured in DMEM with 10% FBS.
-
Animal Model: Female NMRI (nu/nu) mice are used.
-
Tumor Implantation: 2.5 million FaDu cells are injected subcutaneously into the right thigh of each mouse.
-
Treatment Initiation: Treatment begins when tumor xenografts reach a mean volume of 50 to 115 mm³.
-
Dosing: M3814 is formulated in a vehicle of 0.5% Methocel, 0.25% Tween20, and 300 mmol/L sodium citrate buffer (pH 2.5) and administered orally. For combination studies, mice are irradiated 10 minutes after oral administration of M3814.
-
Monitoring: Tumor length (L) and width (W) are measured with calipers, and tumor volumes are calculated using the formula L x W²/2.
-
Pharmacodynamic Analysis: For PD studies, tumors are harvested at different time points after treatment for analysis of biomarkers like pDNA-PK and γH2AX.
In Vitro Assays
-
This compound: γH2AX Cellular Mechanistic Assay (HT-144 cells) [1]
-
ATM-negative HT-144 cells are used.
-
Cells are treated with this compound.
-
The inhibition of γH2AX phosphorylation is measured to determine the cellular potency of DNA-PK inhibition.
-
-
M3814: DNA-PK Autophosphorylation Assay [5][10]
-
Cancer cell lines (e.g., HCT-116, FaDu) are seeded in 12-well plates.
-
Cells are incubated with a serial dilution of M3814 and 10 mmol/L bleomycin for 6 hours to induce DNA damage.
-
The levels of phosphorylated DNA-PK (pSer2056) and total DNA-PK are determined by Western blotting.
-
Mandatory Visualization
Caption: Simplified schematic of the Non-Homologous End Joining (NHEJ) DNA repair pathway and the point of intervention for DNA-PK inhibitors this compound and M3814.
Caption: General experimental workflow for establishing and evaluating the efficacy of DNA-PK inhibitors in preclinical xenograft models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multiomic-Based Molecular Landscape of FaDu Xenograft Tumors in Mice after a Combinatorial Treatment with Radiation and an HSP90 Inhibitor Identifies Adaptation-Induced Targets of Resistance and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. BioCentury - Merck reports Phase I data for DNA-PK inhibitor M3814 in solid tumors [biocentury.com]
- 8. Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA-PK Inhibitor, M3814, as a New Combination Partner of Mylotarg in the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Cross-Validation of BAY-8400's Mechanism of Action Using Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel DNA-dependent protein kinase (DNA-PK) inhibitor, BAY-8400, with other selective DNA-PK inhibitors, M3814 (Peposertib) and AZD7648. The focus is on the cross-validation of their mechanism of action through genetic models, supported by experimental data from preclinical studies.
Introduction to this compound and DNA-PK Inhibition
This compound is an orally active, potent, and selective inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[1][2] By inhibiting DNA-PK, this compound prevents the repair of DNA damage, leading to increased cell death, particularly in cancer cells where DNA damage is a common feature. This mechanism also provides a strong rationale for its use in combination with DNA-damaging agents like radiotherapy and certain chemotherapies.[2][3][4]
Comparative Analysis of DNA-PK Inhibitors
This section compares the in vitro potency and cellular activity of this compound with two other clinical-stage DNA-PK inhibitors, M3814 and AZD7648.
In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity Notes | Reference |
| This compound | DNA-PK | 81 | Highly selective against a panel of other kinases. | [3] |
| M3814 (Peposertib) | DNA-PK | <3 | Potent and selective inhibitor. | [1] |
| AZD7648 | DNA-PK | 0.6 | Potent and highly selective inhibitor. | [5] |
Cellular Activity: Inhibition of DNA Damage Repair
A key cellular marker for DNA double-strand breaks is the phosphorylation of histone H2AX (γH2AX). Inhibition of DNA-PK is expected to prolong the presence of γH2AX foci after DNA damage.
| Compound | Cell Line | Assay | Key Findings | Reference |
| This compound | HT-144 (melanoma) | γH2AX formation | IC50 of 69 nM for inhibition of γH2AX formation. | [3] |
| M3814 (Peposertib) | SW837 (rectal cancer) | γH2AX staining | Increased γH2AX foci in combination with standard of care. | [6] |
| AZD7648 | MC38 (colon carcinoma) | Western blot for p-H2AX | Inhibited phosphorylation of H2AX following irradiation. | [5] |
Cross-Validation of Mechanism of Action Using Genetic Models
Genetic models, such as knockout or knockdown cell lines, are crucial for validating that a drug's effect is due to the inhibition of its intended target.
Synthetic Lethality with ATM Deficiency
Ataxia-telangiectasia mutated (ATM) is another key kinase in the DNA damage response. Tumors with ATM deficiency are often more reliant on the DNA-PK-mediated NHEJ pathway for survival, creating a synthetic lethal relationship with DNA-PK inhibitors.
| Compound | Genetic Model | Key Findings | Reference |
| AZD7648 | ATM-knockout FaDu (head and neck cancer) and A549 (lung cancer) cells | Showed a 10-13 fold greater growth inhibitory effect in ATM-KO cells compared to wild-type. | [7] |
While specific data for this compound in ATM-deficient models was not found in the reviewed literature, the principle of synthetic lethality is a cornerstone of DNA damage response inhibitor development and is expected to apply to potent DNA-PK inhibitors like this compound.
On-Target Validation with PRKDC Knockout
PRKDC is the gene that encodes the catalytic subunit of DNA-PK (DNA-PKcs). Using PRKDC knockout (KO) cells provides the most direct validation of a DNA-PK inhibitor's on-target activity.
Studies have shown that PRKDC-KO cells exhibit increased DNA damage and a higher mutation load.[8] Furthermore, in preclinical models, PRKDC knockout enhanced the efficacy of immunotherapy.[8][9] While direct studies of this compound in PRKDC-KO cells were not identified, research on other DNA-PK inhibitors in PRKDC-KO cells demonstrates the specificity of this class of drugs. For instance, the effects of DNA-PK inhibitors are significantly diminished in PRKDC-KO cells, confirming their on-target mechanism.[10]
Preclinical Efficacy in Xenograft Models
In vivo studies using tumor xenografts are critical for evaluating the therapeutic potential of new cancer drugs.
| Compound | Xenograft Model | Treatment Regimen | Key Findings | Reference |
| This compound | LNCaP (prostate cancer) | Combination with PSMA-TTC BAY 2315497 | Significantly enhanced antitumor efficacy compared to monotherapy. | [2] |
| M3814 (Peposertib) | HeLa (cervical cancer) | Combination with radiation | Significant reduction in tumor burden compared to radiation alone. | |
| AZD7648 | Ovarian cancer PDX | Combination with pegylated liposomal doxorubicin | Stabilized tumor growth and prevented abdominal metastases. |
Experimental Protocols
γH2AX Immunofluorescence Assay
-
Cell Culture and Treatment: Plate cells on coverslips and allow them to adhere overnight. Treat with the DNA-PK inhibitor for the desired time, followed by induction of DNA damage (e.g., irradiation or treatment with a genotoxic agent).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking and Antibody Incubation: Block non-specific binding with 5% BSA in PBS. Incubate with a primary antibody against γH2AX.
-
Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus.
Clonogenic Survival Assay
-
Cell Plating: Seed cells in 6-well plates at a density that will result in 50-100 colonies per well after treatment.
-
Drug Treatment and Irradiation: Treat the cells with the DNA-PK inhibitor for a specified period. Irradiate the cells with a range of doses.
-
Incubation: Remove the drug-containing medium and incubate the cells in fresh medium for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Plot the data to generate survival curves and determine the sensitizer enhancement ratio.[6][11][12]
In Vivo Xenograft Study (LNCaP Model)
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Cell Implantation: Subcutaneously inject LNCaP cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Treatment Administration: Once tumors reach a specified size, randomize the animals into treatment groups. Administer this compound orally and the combination agent (e.g., PSMA-TTC) intravenously according to the study protocol.
-
Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, excise the tumors and perform further analysis (e.g., histology, biomarker analysis).
Visualizations
Caption: Mechanism of action of this compound in the NHEJ pathway.
Caption: Workflow for cross-validating this compound's mechanism of action.
Caption: Synthetic lethality between ATM deficiency and DNA-PK inhibition.
References
- 1. DNA PK | BioChemPartner [biochempartner.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic targeting of a robust non-oncogene addiction to PRKDC in ATM-defective tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRKDC: new biomarker and drug target for checkpoint blockade immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRKDC: new biomarker and drug target for checkpoint blockade immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The importance of DNAPKcs for blunt DNA end joining is magnified when XLF is weakened - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro radiosensitization by eribulin in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
The Synergistic Potential of BAY-8400 with Diverse Radiotherapy Modalities: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is continually evolving, with combination therapies at the forefront of strategies to enhance therapeutic efficacy. BAY-8400, a potent and highly selective inhibitor of DNA-dependent protein kinase (DNA-PK), has emerged as a promising agent for sensitizing tumor cells to the cytotoxic effects of radiotherapy. This guide provides a comparative analysis of the synergistic potential of this compound with different radiotherapy modalities, drawing upon available preclinical data for this compound and analogous DNA-PK inhibitors to project its broader therapeutic utility.
DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs) induced by ionizing radiation. By inhibiting DNA-PK, this compound is designed to prevent the repair of radiation-induced DNA damage, leading to increased tumor cell death. This guide will delve into the established synergy of this compound with targeted alpha therapy and explore its potential in combination with external beam radiotherapy and beta-emitter radiopharmaceutical therapy, supported by data from studies on other selective DNA-PK inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies, offering a comparative look at the efficacy of DNA-PK inhibitors in combination with various radiotherapy approaches.
Table 1: Synergistic Efficacy of this compound with Targeted Alpha Therapy in a Prostate Cancer Model
| Parameter | This compound Monotherapy | PSMA-TTC (BAY 2315497) Monotherapy | Combination Therapy (this compound + PSMA-TTC) | Reference |
| Combination Index (CI) | N/A | N/A | 0.6 | [1] |
| Tumor Growth Inhibition (T/Carea) | 0.76 | 0.38 | 0.22 | [1] |
PSMA-TTC (BAY 2315497) is a Prostate-Specific Membrane Antigen-Targeted Thorium-227 Conjugate. A Combination Index (CI) < 1 indicates synergy.
Table 2: Comparative Efficacy of Other DNA-PK Inhibitors with External Beam Radiotherapy (EBRT)
| DNA-PK Inhibitor | Cancer Model | Radiotherapy | Key Finding | Reference |
| Peposertib (M3814) | Cervical Cancer (HeLa Xenograft) | Ionizing Radiation (IR) | Significant reduction in tumor burden with combination vs. IR alone. | [2] |
| AZD7648 | Colorectal & Breast Cancer Models | Radiotherapy (RT) | Induced complete tumor regressions in a significant proportion of mice. | [3] |
| VX-984 (M9831) | Glioblastoma (Orthotopic Xenografts) | Radiation | Significantly increased survival of mice receiving combination vs. radiation alone. | [4] |
Table 3: Synergistic Potential of DNA-PK Inhibition with Beta-Emitter Radiopharmaceutical Therapy
| DNA-PK Inhibitor | Cancer Model | Radiopharmaceutical | Key Finding | Reference |
| AZD7648 | Neuroendocrine Tumor Cells | [177Lu]Lu-DOTATATE | Significantly decreased cell viability and increased DNA DSBs with combination therapy. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for the key experiments cited.
Protocol 1: In Vivo Synergy of this compound and Targeted Alpha Therapy
-
Cell Line and Animal Model: LNCaP human prostate cancer cells were used to establish xenograft tumors in SCID mice.[1]
-
Treatment Groups:
-
Vehicle control.[1]
-
This compound monotherapy: 150 mg/kg, administered orally once daily.[1]
-
PSMA-TTC (BAY 2315497) monotherapy: A single intravenous injection of 150 kBq/kg.[1]
-
Combination therapy: A single injection of PSMA-TTC on day 0, followed by once-daily oral administration of 150 mg/kg this compound.[1]
-
-
Efficacy Assessment: Tumor growth was monitored, and the antitumor efficacy was evaluated by the ratio of the tumor area under the curve for treated versus control animals (T/Carea).[1]
Protocol 2: In Vivo Synergy of Peposertib (M3814) and External Beam Radiotherapy
-
Cell Line and Animal Model: HeLa human cervical cancer cells were used to establish xenograft tumors in athymic nude female mice.[2]
-
Treatment Groups:
-
Efficacy Assessment: Tumor volume was measured to assess the reduction in tumor burden. Immunohistochemistry was performed to detect γ-H2AX, a marker of DNA double-strand breaks.[2]
Protocol 3: In Vitro Synergy of AZD7648 and Beta-Emitter Radiopharmaceutical Therapy
-
Cell Lines: SSTR2-expressing neuroendocrine tumor cell lines (BON1-SSTR2, GOT1, and NCI-H69).[5]
-
Treatment: Cells were treated with the beta-emitter radiopharmaceutical [177Lu]Lu-DOTATATE in combination with the DNA-PK inhibitor AZD7648.[5]
-
Efficacy Assessment: Cell viability, cell death, and clonogenic survival were analyzed. DNA damage response was assessed by quantifying DNA double-strand break foci and analyzing cell cycle distribution.[5]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental designs.
Caption: Mechanism of this compound-mediated radiosensitization.
Caption: General workflow for in vivo evaluation of this compound and radiotherapy.
Comparative Discussion
The available preclinical data robustly demonstrates that this compound acts as a potent sensitizer for targeted alpha therapy in a prostate cancer model. The synergistic effect, as indicated by a combination index of 0.6, and the marked improvement in tumor growth inhibition highlight the potential of this combination strategy.[1]
While direct comparative studies of this compound with other radiotherapy modalities are not yet published, the consistent and significant radiosensitizing effects observed with other selective DNA-PK inhibitors (peposertib, AZD7648, and VX-984) across various cancer types and with external beam radiotherapy provide a strong rationale for the broad applicability of this mechanism of action.[2][3][4] These surrogate data suggest that this compound is highly likely to enhance the efficacy of conventional photon-based radiotherapy. The underlying principle remains the same: inhibition of DNA-PK-mediated repair of radiation-induced double-strand breaks.
Furthermore, the finding that a DNA-PK inhibitor enhances the efficacy of a beta-emitting radiopharmaceutical, [177Lu]Lu-DOTATATE, suggests that the synergistic potential of this compound is not limited to alpha emitters or external beam techniques.[5] This opens up possibilities for combining this compound with a range of targeted radionuclide therapies.
It is important to note the differences in the linear energy transfer (LET) of different radiation types. Alpha particles have a high LET, causing dense and complex DNA damage that is difficult to repair. In contrast, photons and beta particles are low-LET radiation, inducing more sparsely distributed and less complex DNA damage. The potent synergy of this compound with high-LET alpha therapy suggests that even with the most challenging DNA lesions, inhibiting the NHEJ pathway provides a significant therapeutic advantage. It is plausible that the synergistic effect with low-LET radiation could be even more pronounced, as the NHEJ pathway is a primary repair mechanism for the types of DSBs induced by photons and beta particles.
Conclusion and Future Directions
Future preclinical studies should focus on direct head-to-head comparisons of this compound with different radiotherapy modalities to quantify the comparative synergistic effects. Such studies will be instrumental in guiding the clinical development of this compound and optimizing its use in combination with the most appropriate radiotherapy for specific cancer types and clinical scenarios. The continued investigation of this compound and other DNA-PK inhibitors holds the promise of significantly improving outcomes for cancer patients undergoing radiotherapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA-PKcs inhibitors sensitize neuroendocrine tumor cells to peptide receptor radionuclide therapy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the On-Target Precision of BAY-8400: A Comparative Biomarker Analysis
For researchers, scientists, and professionals in drug development, confirming the on-target effects of a novel inhibitor is a critical step. This guide provides a comprehensive comparison of BAY-8400, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, with other leading alternatives in its class. Through a detailed examination of biomarker analysis and supporting experimental data, we illustrate the robust on-target activity of this compound.
This compound is an orally active and selective inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2] Its mechanism of action, like other DNA-PK inhibitors, is to potentiate the effects of DNA-damaging agents, such as radiotherapy and certain chemotherapies, by preventing cancer cells from repairing the induced damage. This guide will delve into the specifics of this compound's performance, benchmarked against two other well-characterized DNA-PK inhibitors: M3814 (peposertib) and AZD7648.
Comparative Analysis of DNA-PK Inhibitors
The following tables summarize the key quantitative data for this compound and its alternatives, focusing on their potency and cellular activity.
Table 1: Biochemical Potency of DNA-PK Inhibitors
| Compound | Target | IC50 (nM) | ATP Concentration |
| This compound | DNA-PK | 81 | Not Specified |
| M3814 (peposertib) | DNA-PK | 0.6 | 10 µM (near Km) |
| AZD7648 | DNA-PK | 0.6 | Not Specified |
Table 2: Cellular On-Target Activity of DNA-PK Inhibitors
| Compound | Cell Line | Biomarker Assay | IC50 (nM) |
| This compound | HT-144 | γH2AX | 69 |
| M3814 (peposertib) | A549 | p-DNA-PKcs (Ser2056) | Not specified |
| AZD7648 | A549 | p-DNA-PKcs (Ser2056) | 91 |
| AZD7648 | A549 | γH2AX induction (in combination with IR) | 3-fold increase |
Visualizing the Mechanism: DNA-PK Signaling and Inhibition
To understand the on-target effects of this compound, it is crucial to visualize its place within the DNA-PK signaling pathway.
Figure 1: DNA-PK signaling pathway and the inhibitory action of this compound.
Experimental Workflows for Biomarker Analysis
The confirmation of on-target effects relies on robust and reproducible experimental protocols. The following diagram illustrates a typical workflow for assessing biomarker modulation following treatment with a DNA-PK inhibitor.
Figure 2: Experimental workflow for biomarker analysis of DNA-PK inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
γH2AX Analysis by Flow Cytometry
This protocol is adapted from standard immunofluorescence procedures for flow cytometry.
-
Cell Preparation:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the DNA-PK inhibitor (e.g., this compound) for the desired time, with or without a DNA-damaging agent.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
-
Fixation and Permeabilization:
-
Fix cells in 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Immunostaining:
-
Block non-specific binding with 5% BSA in PBS for 30 minutes.
-
Incubate cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer for 1 hour at room temperature.
-
Wash cells three times with PBS.
-
Incubate cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 30 minutes at room temperature in the dark.
-
Wash cells three times with PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend cells in FACS buffer (PBS with 1% BSA).
-
Analyze cells on a flow cytometer, exciting at the appropriate wavelength for the fluorophore used.
-
Quantify the mean fluorescence intensity (MFI) of the γH2AX signal.
-
p-DNA-PKcs (Ser2056) and pRPA32 (Ser4/Ser8) Analysis by Western Blot
This protocol outlines the standard procedure for protein analysis by Western blotting.
-
Cell Lysis and Protein Quantification:
-
Wash treated cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-DNA-PKcs (Ser2056) or pRPA32 (Ser4/Ser8) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Logical Framework for Confirming On-Target Effects
The modulation of specific biomarkers provides a clear logical path to confirming the on-target effects of this compound.
Figure 3: Logical relationship of biomarker modulation to confirm on-target effects.
Conclusion
The data presented in this guide robustly demonstrates the on-target effects of this compound as a potent and selective DNA-PK inhibitor. Its ability to modulate key biomarkers of DNA damage and repair, such as γH2AX and p-DNA-PKcs, in a manner comparable or superior to other well-characterized inhibitors, solidifies its position as a valuable tool for cancer research and a promising candidate for further clinical development. The provided experimental protocols offer a clear framework for researchers to independently verify these findings and explore the full potential of this compound in their own studies.
References
A Comparative Analysis: The Advantages of BAY-8400 Over First-Generation DNA-PK Inhibitors
Introduction
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular DNA damage response, playing a central role in the non-homologous end joining (NHEJ) pathway. This pathway is the primary mechanism for repairing DNA double-strand breaks (DSBs), which are highly cytotoxic lesions induced by ionizing radiation and various chemotherapeutic agents.[1][2][3] In many cancer cells, the upregulation of DNA-PK can lead to resistance to these therapies.[4][5] Consequently, inhibiting DNA-PK is a promising strategy to sensitize tumors to DNA-damaging treatments.
First-generation DNA-PK inhibitors, such as Wortmannin, LY294002, and the more specific NU7441, validated this therapeutic concept. However, their development has often been hindered by suboptimal pharmacological properties, including poor selectivity and low solubility.[5][6] Newer inhibitors, such as BAY-8400, have been engineered to overcome these limitations. This guide provides a detailed comparison of this compound with first-generation inhibitors, supported by preclinical data, to assess its advantages for researchers and drug development professionals.
Mechanism of Action: Inhibiting the NHEJ Repair Pathway
DNA-PK is a holoenzyme composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[2][3][7] Following a DNA double-strand break, the Ku heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs.[3][7] This recruitment activates the kinase function of DNA-PKcs, which then phosphorylates itself and other downstream targets to orchestrate the repair process, ultimately leading to the ligation of the DNA ends.[4][7] DNA-PK inhibitors, including this compound and first-generation compounds, are typically ATP-competitive, binding to the kinase domain of DNA-PKcs and preventing the phosphorylation events necessary for NHEJ completion.[5][6] This inhibition leads to the persistence of DNA breaks, which can trigger cell cycle arrest and apoptosis, thereby enhancing the efficacy of DNA-damaging agents.
Quantitative Data Presentation
A key advantage of this compound lies in its refined biochemical profile, demonstrating potent and highly selective inhibition of DNA-PK. While first-generation inhibitors like NU7441 showed good potency, their selectivity against other related kinases was less pronounced.
Table 1: Comparison of Inhibitor Potency and Selectivity
| Compound | Class | DNA-PK IC₅₀ (Biochemical) | Cellular IC₅₀ (p-DNA-PK / γH2AX) | Selectivity Profile (IC₅₀) |
| This compound | Second-Generation | 81 nM[8][9] | 69 nM (γH2AX)[9] | Highly selective; developed from an ATR inhibitor screen but optimized for DNA-PK.[7][9] |
| NU7441 | First-Generation | 14 nM[10] | Not specified | mTOR: 1.7 µM, PI3K: 5 µM[10] |
| M3814 (Peposertib) | Comparator | <3 nM[11] | Not specified | Selective DNA-PK inhibitor.[12][13] |
| AZD7648 | Comparator | 0.6 nM[10] | 92 nM (p-DNA-PK)[14] | >100-fold selective against 396 other kinases.[10] |
Table 2: Preclinical Efficacy and Combination Potential
| Compound | Monotherapy Activity | Combination Synergy | In Vivo Models |
| This compound | Very little antitumor efficacy.[7] | Synergistic with targeted alpha radiation (PSMA-TTC).[7][9] | LNCaP prostate cancer xenografts.[7] |
| NU7441 | Not inherently cytotoxic at effective doses.[15] | Potentiates ionizing radiation, etoposide, and doxorubicin.[1][4][15] | SW620 human colon cancer xenografts.[1] |
| M3814 (Peposertib) | Preclinical activity demonstrated as a single agent.[12] | Synergistic with radiotherapy.[12][16] | HeLa cervical cancer xenografts.[16] |
| AZD7648 | Monotherapy activity in tumors with DNA repair defects (e.g., ATM-deficient).[14] | Potentiates olaparib and pegylated liposomal doxorubicin (PLD).[17][18] | Patient-derived ovarian cancer xenografts (OC-PDX).[17] |
Table 3: Pharmacokinetic Properties
| Compound | Oral Bioavailability | Key Characteristics |
| This compound | Yes (22% in rats).[7] | Moderate metabolic stability in human and rat hepatocytes.[7] No hERG activity detected.[7] |
| NU7441 | Not specified | Limited by poor aqueous solubility, hindering in vivo development.[5][6] |
| M3814 (Peposertib) | Yes.[12] | In mice, terminal half-life of 2.4 hours after a single oral dose.[19] |
| AZD7648 | Yes.[17] | Orally administered in preclinical models.[17] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of key protocols used in the evaluation of these inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical IC₅₀)
-
Objective: To determine the concentration of inhibitor required to reduce the enzymatic activity of purified DNA-PK by 50%.
-
Methodology: The assay is typically performed in a cell-free system. Purified DNA-PK holoenzyme is incubated with a specific peptide substrate, ATP (often radiolabeled ³²P-ATP or ³³P-ATP), and varying concentrations of the inhibitor. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). The reaction is then stopped, and the amount of phosphorylated substrate is quantified using methods like scintillation counting or fluorescence polarization. The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic curve.
Cellular γH2AX Foci Formation Assay (Target Engagement)
-
Objective: To measure the inhibition of DNA double-strand break repair within cells. γH2AX is a marker for DSBs.
-
Methodology: Cancer cells (e.g., SW620, HT-144) are seeded in chamber slides or microplates.[1][20] Cells are pre-incubated with the DNA-PK inhibitor at various concentrations for a specified time (e.g., 1 hour). DNA damage is then induced using ionizing radiation (e.g., 2 Gy) or a chemotherapeutic agent (e.g., etoposide).[1][20] After induction, cells are incubated for various time points (e.g., 1, 4, 24 hours) to allow for repair. Cells are then fixed, permeabilized, and stained with a primary antibody against phosphorylated H2AX (γH2AX) and a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI. The number of distinct fluorescent foci per nucleus is quantified using fluorescence microscopy and image analysis software. A sustained high number of foci in inhibitor-treated cells compared to controls indicates effective inhibition of DSB repair.[1]
Clonogenic Survival Assay (Radiosensitization/Chemosensitization)
-
Objective: To assess the ability of an inhibitor to enhance the cell-killing effects of radiation or chemotherapy.
-
Methodology: A known number of cells are seeded into culture plates and allowed to attach. The cells are then treated with the inhibitor, the DNA-damaging agent (e.g., etoposide or a specific dose of radiation), or a combination of both.[15] After treatment (e.g., 16-24 hour drug exposure), the medium is replaced with fresh, drug-free medium.[20] The plates are incubated for 10-14 days to allow surviving cells to form colonies (typically defined as >50 cells). Colonies are then fixed, stained (e.g., with crystal violet), and counted. The survival fraction for each treatment group is calculated relative to the untreated control. A greater reduction in the survival fraction for the combination treatment compared to either single agent indicates sensitization.
In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the antitumor efficacy of an inhibitor, alone or in combination, in a living organism.
-
Methodology: Athymic nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., LNCaP, SW620).[7][16] Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups: vehicle control, inhibitor alone, DNA-damaging agent alone, and the combination.[16] The inhibitor (e.g., this compound) is typically administered orally on a defined schedule (e.g., daily).[7] The DNA-damaging agent (e.g., radiotherapy or a systemically delivered drug) is administered according to its own schedule. Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). The study concludes when tumors in the control group reach a predetermined size. Antitumor efficacy is assessed by comparing tumor growth delay or regression between the treatment groups.
Assessing the Advantages of this compound
Based on the available preclinical data, this compound presents several key advantages over first-generation DNA-PK inhibitors like NU7441.
-
Improved Pharmaceutical Properties: The most significant limitation of early inhibitors like NU7441 was poor aqueous solubility, which severely hampered their clinical development.[5][6] this compound was designed as an orally active compound with useful solubility and has demonstrated oral bioavailability in preclinical species, a critical step forward for clinical translation.[7][8]
-
Favorable Safety Profile: Preclinical safety assessments for this compound have shown no activity in the hERG patch clamp assay, which is an important screen to rule out potential cardiac toxicity.[7][9] This indicates a potentially cleaner safety profile compared to less optimized early-stage compounds.
-
High Selectivity: this compound resulted from an extensive lead optimization campaign that prioritized selectivity for DNA-PK.[7][9] While first-generation inhibitors had some selectivity, they often displayed cross-reactivity with other PI3K-family kinases like mTOR.[10] Higher selectivity can translate to fewer off-target effects and a wider therapeutic window.
-
Demonstrated Synergy with Novel Therapies: this compound has been successfully tested in combination with targeted alpha therapies, a modern and potent form of radiotherapy.[7] This demonstrates its applicability beyond conventional chemotherapy and external beam radiation, aligning it with next-generation cancer treatment paradigms.
Conclusion
This compound represents a significant advancement over first-generation DNA-PK inhibitors. Its development successfully addressed the key liabilities of earlier compounds, particularly in the areas of pharmacokinetics and solubility. With its high selectivity, oral bioavailability, and demonstrated synergy with cutting-edge radiotherapies, this compound stands out as a promising candidate for clinical investigation. This comparative analysis underscores the evolution of DNA-PK inhibitor design, highlighting how targeted optimization can lead to compounds with a more favorable preclinical profile and a clearer path toward therapeutic application.
References
- 1. Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 6. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. DNA PK | BioChemPartner [biochempartner.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor peposertib (formerly M3814) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Defining preclinical efficacy with the DNAPK inhibitor AZD7648 in combination with olaparib: a minimal systems pharmacokinetic-pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
Benchmarking the Safety Profile of BAY-8400 Against Similar DNA-PK Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The development of novel DNA-dependent protein kinase (DNA-PK) inhibitors as anti-cancer agents has shown significant promise, particularly in combination with DNA-damaging therapies. BAY-8400 is a potent and selective DNA-PK inhibitor with demonstrated synergistic efficacy with targeted alpha therapies.[1] This guide provides a comprehensive comparison of the preclinical safety profile of this compound against other notable DNA-PK inhibitors in clinical development: AZD-7648, peposertib (M3814), and VX-984 (M9831). The information presented is intended to assist researchers, scientists, and drug development professionals in evaluating the relative safety and therapeutic window of these compounds.
Key Safety Profile Comparison
The following table summarizes the available preclinical and early clinical safety data for this compound and its comparators. This data provides a snapshot of their tolerability and potential for off-target effects.
| Safety Parameter | This compound | AZD-7648 | Peposertib (M3814) | VX-984 (M9831) |
| Maximum Tolerated Dose (MTD) / Tolerability (Preclinical) | Well-tolerated in SCID mice up to 175 mg/kg/day for 14 days; 200 mg/kg/day was not tolerated.[2] | Dose-dependent systemic toxicity observed in mice when combined with etoposide.[3] Increased radiation-induced toxicity to normal gastrointestinal tract stem cells and systemic weight loss.[3] | Preclinical studies in combination with doxorubicin did not report significant monotherapy toxicity.[4] | No overt toxicity attributed to VX-984 alone in immunodeficient mice. No excessive weight loss in combination with radiation.[5] |
| hERG Inhibition (IC50) | >10 μM[2] | Data not publicly available. | Data not publicly available. | Data not publicly available. |
| CYP450 Inhibition | No relevant inhibition of CYP1A2, CYP2C8, CYP2C9, CYP2D6 (up to 20 μM). Competitive inhibition of CYP3A4 (IC50: 15 μM).[2] | Data not publicly available. | Data not publicly available. | Data not publicly available. |
| Key Clinical Safety Findings | Not yet in clinical trials. | Phase I/IIa trial ongoing.[6] A previous inhibitor from the same program (KU60648) was halted due to toxicity in rats.[7] Recent research indicates potential for massive genetic changes in gene editing applications. | Phase 1: Well-tolerated. MTD not reached; Recommended Phase 2 Dose (RP2D) is 400 mg BID.[8][9] Most common adverse events: nausea, vomiting, fatigue, pyrexia.[8][9] | Phase 1 trial with chemotherapy was planned to determine MTD and safety.[10] |
In-Depth Safety Profile Analysis
This compound: Preclinical data for this compound suggests a favorable early safety profile. The lack of significant hERG inhibition at concentrations up to 10 μM is a positive indicator for reduced risk of cardiac arrhythmias.[2] While it shows some inhibition of CYP3A4, the IC50 of 15 μM suggests a lower potential for drug-drug interactions compared to compounds with more potent CYP inhibition.[2] The in vivo tolerability studies in mice established a clear dose-dependent toxicity, with a defined tolerated and non-tolerated dose.[2]
AZD-7648: Preclinical evaluation of AZD-7648 has revealed some safety concerns. Dose-dependent systemic toxicity was noted in combination with chemotherapy, and an increase in radiation-induced damage to normal tissues was also observed.[3] This suggests a potentially narrow therapeutic window when used in combination regimens. A predecessor compound in its development lineage, KU60648, was discontinued due to its toxicity profile in rats, warranting careful consideration of potential class-related toxicities.[7] Furthermore, a recent discovery of AZD7648 inducing significant genetic alterations in the context of gene editing raises additional safety flags that may need further investigation.
Peposertib (M3814): Peposertib has demonstrated a good safety profile in its initial clinical evaluation. A first-in-human Phase 1 study found it to be well-tolerated, with the maximum tolerated dose not being reached at the doses tested.[8][9] The most frequently reported adverse events were primarily gastrointestinal and generally manageable.[8][9] The recommended dose for further studies is 400 mg twice daily.[8][9]
VX-984 (M9831): The available preclinical safety data for VX-984 is less comprehensive. Studies in immunodeficient mice did not show overt toxicity when administered as a single agent.[5] When combined with radiation, it did not lead to excessive weight loss, a common indicator of systemic toxicity.[5] However, the lack of dedicated toxicology studies means that a thorough assessment of its safety profile is not yet possible. A Phase 1 clinical trial was designed to establish its safety and MTD in combination with chemotherapy.[10]
Experimental Protocols
Detailed methodologies for the key safety assessment experiments are crucial for the interpretation and comparison of the presented data.
In Vivo Tolerability Study (as conducted for this compound)
-
Objective: To determine the maximum tolerated dose (MTD) and observe for signs of toxicity of the test compound when administered daily over a specified period.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.[2]
-
Dosing: this compound was administered orally on a daily basis for 14 consecutive days.[2] A range of doses were tested, including 150 mg/kg, 175 mg/kg, and 200 mg/kg.[2]
-
Observation Period: Following the 14-day dosing period, the animals were observed for an additional 7 days.[2]
-
Parameters Monitored:
-
Clinical Signs: Daily observation for any signs of adverse effects.
-
Body Weight: Body weight was measured regularly to assess for any significant loss, which can be an indicator of toxicity.[2]
-
Mortality: The number of surviving animals in each dose group was recorded.
-
-
Endpoint: The MTD was defined as the highest dose at which no significant toxicity (e.g., substantial body weight loss, mortality, or severe clinical signs) was observed.
hERG Patch Clamp Assay
-
Objective: To assess the potential of a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is a key indicator of potential cardiac proarrhythmic risk.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG channel.
-
Methodology:
-
Whole-cell patch-clamp recordings are performed on the hERG-expressing cells.
-
A specific voltage protocol is applied to the cells to elicit hERG currents.
-
The baseline hERG current is recorded before the application of the test compound.
-
The test compound is then perfused over the cells at various concentrations.
-
The hERG current is recorded again in the presence of the compound.
-
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration of the test compound. An IC50 value (the concentration at which 50% of the hERG current is inhibited) is then determined by fitting the concentration-response data to a suitable equation. For this compound, the IC50 was reported to be greater than 10 μM.[2]
Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To evaluate the potential of a compound to inhibit the activity of major drug-metabolizing CYP450 enzymes, which can indicate the likelihood of drug-drug interactions.
-
Test System: Human liver microsomes, which contain a mixture of CYP enzymes.
-
Methodology:
-
Human liver microsomes are incubated with a specific probe substrate for each CYP isoform being tested (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2D6, CYP3A4).
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of a cofactor such as NADPH.
-
After a specific incubation time, the reaction is stopped.
-
The amount of metabolite formed from the probe substrate is quantified using a method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (without the inhibitor). The IC50 value for each CYP isoform is determined from the concentration-response curve. For this compound, no relevant inhibition was observed for CYP1A2, CYP2C8, CYP2C9, and CYP2D6 up to 20 μM, while the IC50 for CYP3A4 was 15 μM.[2]
Visualizing the DNA-PK Signaling Pathway
The following diagram illustrates the central role of DNA-PK in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, the target of this compound and its comparators.
Caption: DNA-PK's role in NHEJ and inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. DNA-Dependent Protein Kinase Inhibitor Peposertib Potentiates the Cytotoxicity of Topoisomerase II Inhibitors in Synovial Sarcoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor peposertib (formerly M3814) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor peposertib (formerly M3814) in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Open Label, Phase 1, First In Human Study of the Safety, Tolerability, and Pharmacokinetic/Pharmacodynamics Profile of VX-984 in Combination with Chemotherapy in Subjects with Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
Reproducibility studies for key experiments involving BAY-8400
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BAY-8400, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). The information is compiled from preclinical studies to offer a comprehensive overview of its performance, mechanism of action, and experimental protocols, alongside a comparison with other relevant DNA-PK inhibitors.
Performance Comparison
This compound has demonstrated significant potential as a sensitizer for radiotherapy and in combination with targeted alpha therapies.[1][2][3] Its efficacy is primarily attributed to its potent inhibition of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[2][3]
| Compound | Target | IC50 (nM) | Key Findings | Combination Synergy |
| This compound | DNA-PK | 81 | Orally active and selective; enhances efficacy of radiotherapeutics in xenograft models.[1][4] | Synergistic with PSMA-targeted thorium-227 conjugate (BAY 2315497); Combination Index (CI) = 0.6.[2] |
| M3814 (Peposertib) | DNA-PK | 2.6 | In clinical trials; enhances efficacy of radiotherapy and chemotherapy. | Synergistic with DNA-damaging agents. |
| AZD7648 | DNA-PK | 0.6 | In clinical trials; potent and selective inhibitor. | Synergistic with olaparib and doxorubicin. |
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the catalytic subunit of DNA-PK (DNA-PKcs). In the presence of DNA double-strand breaks (DSBs), often induced by radiation or chemotherapy, the Ku70/80 heterodimer binds to the broken DNA ends and recruits DNA-PKcs. Activated DNA-PKcs then phosphorylates various downstream targets to initiate DNA repair through the NHEJ pathway. By inhibiting DNA-PKcs, this compound prevents the repair of these DSBs, leading to the accumulation of DNA damage and subsequent cancer cell death.
Mechanism of this compound action.
Experimental Protocols
The following are summaries of key experimental protocols used in the evaluation of this compound. For complete details, refer to the primary publication: Berger M, et al. J Med Chem. 2021.
In Vitro DNA-PK Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DNA-PK.
Methodology:
-
Recombinant human DNA-PK was incubated with a peptide substrate and ATP.
-
This compound was added at various concentrations.
-
The phosphorylation of the substrate was measured using a luminescence-based assay.
-
IC50 values were calculated from the dose-response curves.
Cellular Assay for DNA Damage
Objective: To assess the effect of this compound on the cellular response to DNA damage.
Methodology:
-
Cancer cell lines (e.g., HT-29, SU-DHL-8) were treated with a DNA-damaging agent.
-
Cells were then incubated with varying concentrations of this compound.
-
The phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks, was measured by immunofluorescence or Western blotting.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the in vivo efficacy of this compound in combination with radiotherapy.
Methodology:
-
Human tumor xenografts were established in immunocompromised mice.
-
Mice were treated with this compound (e.g., 150 mg/kg, p.o.), radiotherapy (e.g., PSMA-targeted thorium-227 conjugate), or a combination of both.
-
Tumor growth was monitored over time.
-
Tolerability was assessed by monitoring body weight and overall health of the animals.
In vivo xenograft study workflow.
Reproducibility and Future Directions
While the initial preclinical data for this compound is promising, independent reproducibility studies are crucial for validating these findings. As of the latest review, no dedicated studies aimed at reproducing the key experiments involving this compound have been published. The broader scientific community has highlighted the general challenge of reproducibility in preclinical cancer research.
Future research should focus on:
-
Independent validation of the synergistic effects of this compound with various DNA-damaging agents.
-
Investigation of potential resistance mechanisms to this compound.
-
Further elucidation of the pharmacokinetic and pharmacodynamic properties of this compound in different tumor models.
This guide serves as a foundational resource for researchers interested in the ongoing development and evaluation of this compound and other DNA-PK inhibitors. The provided data and protocols are intended to facilitate further investigation and comparative analysis in the field of cancer therapeutics.
References
Safety Operating Guide
Navigating the Safe Disposal of BAY-8400: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of BAY-8400, a DNA-dependent protein kinase (DNA-PK) inhibitor, ensuring compliance with safety regulations and minimizing environmental impact.
I. Understanding the Compound: Key Safety Data
A thorough understanding of the chemical properties and associated hazards of this compound is fundamental to its safe handling and disposal. While a comprehensive Safety Data Sheet (SDS) is the authoritative source for this information, the following table summarizes key data points.
| Property | Value | Reference |
| CAS Number | 2763602-59-9 | [1] |
| Molecular Formula | C21H17F2N5O | [1] |
| Molecular Weight | 393.4 g/mol | [1] |
| Appearance | Solid powder | |
| Solubility | DMSO: 62.5 mg/mL (with heating) | |
| Acetonitrile: Slightly soluble (0.1-1 mg/ml) | [1] | |
| DMSO: Slightly soluble (0.1-1 mg/ml) | [1] |
II. Core Principle: Waste Segregation and Labeling
The cornerstone of proper chemical disposal is the segregation of waste streams to prevent incompatible materials from mixing, which could lead to hazardous reactions. All waste containers must be clearly and accurately labeled.
III. Disposal Procedures for this compound
The following protocols provide a framework for the disposal of this compound in various forms. Always adhere to your institution's specific chemical hygiene plan and waste disposal guidelines.
A. Solid this compound Waste (Unused or Expired Compound)
-
Containerization:
-
Place solid this compound waste in a dedicated, sealed, and properly labeled hazardous waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "2763602-59-9"
-
The primary hazard(s) (e.g., "Toxic," "Handle with Care"). Consult the full SDS for specific hazard classifications.
-
The accumulation start date.
-
-
-
Storage:
-
Store the sealed container in a designated satellite accumulation area (SAA) that is secure and away from incompatible chemicals.
-
-
Disposal:
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
B. Liquid Waste (this compound Solutions)
-
Segregation:
-
Collect liquid waste containing this compound in a dedicated, leak-proof, and sealed hazardous waste container.
-
Crucially, do not mix halogenated and non-halogenated solvent waste unless explicitly permitted by your institution's waste management program. For instance, if this compound is dissolved in DMSO (a non-halogenated solvent), it should be collected with other non-halogenated solvent waste.
-
-
Containerization and Labeling:
-
Use a container compatible with the solvent (e.g., an HDPE or glass container for DMSO).
-
Label the container as "Hazardous Waste" and list all chemical constituents, including the solvent(s) and "this compound," with their approximate concentrations.
-
-
Storage and Disposal:
-
Store in the SAA and arrange for disposal through your institution's EHS office.
-
C. Contaminated Labware and Personal Protective Equipment (PPE)
-
Solid Contaminated Waste:
-
Items such as gloves, pipette tips, and weighing papers that have come into contact with this compound should be collected in a designated, lined container.
-
This container must also be labeled as "Hazardous Waste" with the name of the contaminating chemical (this compound).
-
-
Sharps:
-
Needles, syringes, or any other contaminated sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
The sharps container should be labeled with the chemical contaminant.
-
-
Glassware:
-
Contaminated glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.
-
After decontamination, the glassware can typically be washed and reused or disposed of according to your laboratory's standard procedures for clean glassware.
-
IV. Experimental Protocol Decontamination
V. Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.
Caption: Workflow for the proper disposal of this compound waste streams.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and the protection of our ecosystem.
References
Essential Safety and Handling of BAY-8400: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling BAY-8400, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, stringent adherence to safety protocols is paramount to ensure personal safety and maintain a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) guidelines and operational and disposal plans.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, a comprehensive suite of personal protective equipment is required to minimize exposure risk. The following table summarizes the necessary PPE, compiled from safety data sheets of similar chemical compounds and general laboratory safety guidelines.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times to protect against splashes or airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Body Protection | Impervious Laboratory Coat or Gown | A long-sleeved, cuffed lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Suitable Respirator | A NIOSH-approved respirator may be necessary when handling the powder form of this compound or when there is a potential for aerosol generation. The specific type of respirator should be determined by a workplace safety assessment. |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are mandatory in the laboratory. |
Operational and Disposal Plans
A clear, step-by-step workflow for handling and disposing of this compound and associated contaminated materials is critical.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Disposal of Contaminated Materials
Proper disposal of this compound and any materials that have come into contact with it is crucial to prevent environmental contamination and accidental exposure.
-
Contaminated PPE: All used PPE, including gloves, lab coats, and any other disposable items, should be considered hazardous waste.
-
Immediately after use, place all disposable PPE in a designated, clearly labeled hazardous waste container.
-
Follow your institution's specific guidelines for the disposal of chemical-contaminated waste.
-
-
Chemical Waste:
-
Unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste.
-
Do not pour chemical waste down the drain.
-
Collect all chemical waste in a properly labeled, sealed container.
-
Arrange for pickup and disposal by your institution's environmental health and safety department.
-
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling the compound. The SDS will contain the most detailed and up-to-date safety information. In the absence of a specific SDS, the procedures outlined in this guide, which are based on best practices for handling potent research chemicals, should be followed as a minimum precaution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
